Icmt-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24ClNOS |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(2,2-dimethyl-4-thiophen-2-yloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C19H24ClNOS/c1-18(2)14-19(9-11-22-18,17-7-4-12-23-17)8-10-21-16-6-3-5-15(20)13-16/h3-7,12-13,21H,8-11,14H2,1-2H3 |
InChI Key |
NCUUPWBPTJPQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)Cl)C3=CC=CS3)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Interleukin-31 in the Pathogenesis of Atopic Dermatitis: A Technical Overview
For Immediate Release
This whitepaper provides an in-depth examination of the molecular and cellular mechanisms by which Interleukin-31 (IL-31), a key cytokine, contributes to the pathophysiology of atopic dermatitis (AD). It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed guide to the IL-31 signaling pathway, its role in pruritus and inflammation, and the rationale for its therapeutic targeting.
Introduction to Interleukin-31 and its Receptor
Interleukin-31 is a member of the IL-6 family of cytokines, predominantly produced by activated T helper 2 (Th2) cells.[1][2][3] It plays a pivotal role in the induction of pruritus (itch), inflammation, and skin barrier dysfunction associated with atopic dermatitis.[1][4][5]
IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[2][6][7] While IL-31RA is the primary binding subunit, OSMRβ is crucial for signal transduction.[7][8] This receptor complex is expressed on a variety of cells implicated in AD pathogenesis, including sensory neurons, keratinocytes, eosinophils, basophils, and macrophages.[4][9][10]
The IL-31 Signaling Cascade
Upon binding of IL-31 to the IL-31RA/OSMRβ complex, a cascade of intracellular signaling events is initiated. This activation predominantly involves three major pathways:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is the principal signaling pathway for IL-31. The binding of IL-31 leads to the activation of JAK1 and JAK2 kinases.[6][7] These kinases then phosphorylate STAT3 and STAT5, and to a lesser extent STAT1, which translocate to the nucleus to regulate the transcription of target genes involved in inflammation and pruritus.[1][6]
-
Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway: IL-31 also activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.[1][4][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK1/2 and p38, is also activated by IL-31 signaling and contributes to the inflammatory response.[1][4][6]
Mechanism of IL-31-Induced Pruritus and Inflammation
IL-31 is a potent pruritogen, directly contributing to the debilitating itch experienced by individuals with atopic dermatitis.[11][12] This occurs through several mechanisms:
-
Direct Neuronal Activation: IL-31RA is expressed on small-diameter sensory neurons in the dorsal root ganglia.[9][13] IL-31 directly activates these neurons, transmitting itch signals to the central nervous system.[2]
-
Keratinocyte Involvement: IL-31 stimulates keratinocytes to release pro-inflammatory cytokines and chemokines, such as CCL2, which can further amplify the inflammatory response and recruit immune cells to the skin.[14][15][16]
-
Skin Barrier Disruption: IL-31 has been shown to downregulate the expression of key skin barrier proteins like filaggrin.[4][10] This compromises the integrity of the epidermal barrier, allowing for increased penetration of allergens and microbes, which perpetuates the inflammatory cycle.
The relentless itch induced by IL-31 leads to a vicious "itch-scratch" cycle. Scratching causes further damage to the skin barrier, leading to the release of more inflammatory mediators and exacerbating the skin lesions of atopic dermatitis.[4][10]
Therapeutic Targeting of the IL-31 Pathway
Given its central role in atopic dermatitis, the IL-31 pathway has become a key therapeutic target. Nemolizumab, a humanized monoclonal antibody, is a first-in-class biologic that specifically targets IL-31RA.[17][18] By binding to IL-31RA, nemolizumab blocks IL-31 from activating its receptor, thereby inhibiting the downstream signaling that leads to pruritus and inflammation.[17][19]
Clinical trials have demonstrated that nemolizumab significantly reduces pruritus in patients with moderate-to-severe atopic dermatitis, often with rapid onset of action.[4][20] This highlights the efficacy of targeting the IL-31 pathway for the management of atopic dermatitis.[11]
Quantitative Data Summary
| Parameter | Finding | Reference(s) |
| Serum IL-31 Levels | Significantly elevated in AD patients compared to healthy controls. | [21][22] |
| Correlate with disease severity (e.g., SCORAD index). | [2][21] | |
| Nemolizumab (Phase II Trial) | Pruritus VAS reduction at week 12 (0.5 mg/kg): -59.8% | [20] |
| EASI score change at week 12 (0.5 mg/kg): -42.3% | [20] | |
| Nemolizumab (Phase III - ARCADIA 1 & 2) | IGA success (clear/almost clear) at week 16: 36-38% vs. 25-26% for placebo. | [23] |
| EASI score reduction at week 24 (with topicals): -68.8% vs -52.1% for placebo. | [19] |
Key Experimental Protocols
Murine Model of IL-31-Induced Atopic Dermatitis
This protocol describes a common method to assess the in vivo effects of IL-31 and the efficacy of potential therapeutics.
Objective: To induce AD-like symptoms in mice through the administration of IL-31 and evaluate the therapeutic effect of an IL-31 pathway inhibitor.
Methodology:
-
Animal Model: Wild-type mice (e.g., C57BL/6) are typically used.
-
Induction of Pruritus: Recombinant murine IL-31 is administered via intradermal or subcutaneous injection.[21]
-
Behavioral Analysis: Scratching behavior is meticulously observed and quantified over a set period following IL-31 injection. This is a primary endpoint for assessing pruritus.
-
Treatment Group: A cohort of mice receives the therapeutic agent (e.g., an anti-IL-31RA antibody) prior to or concurrently with the IL-31 challenge.
-
Control Groups: A placebo/vehicle control group is included.
-
Endpoint Analysis:
-
Comparison of scratching bouts between treatment and control groups.
-
Histological analysis of skin biopsies to assess for epidermal thickening (acanthosis) and immune cell infiltration.
-
Measurement of inflammatory cytokine and chemokine levels in skin tissue via qPCR or ELISA.
-
In Vitro Keratinocyte Activation Assay
This protocol outlines a method to study the direct effects of IL-31 on human keratinocytes.
Objective: To determine if IL-31 activates intracellular signaling pathways and induces chemokine production in human primary keratinocytes.
Methodology:
-
Cell Culture: Human primary keratinocytes are cultured under standard conditions. In some experiments, cells may be pre-treated with IFN-γ to upregulate IL-31RA expression.[16]
-
Stimulation: Cells are treated with varying concentrations of recombinant human IL-31 for specified time periods (e.g., 15 minutes for phosphorylation studies, 8-24 hours for gene expression).[15]
-
Signaling Pathway Analysis (Western Blot):
-
Chemokine Expression Analysis (qPCR/ELISA):
-
For qPCR, RNA is extracted from cells after longer-term stimulation, and the expression of genes like CCL2 is quantified.[15]
-
For ELISA, the supernatant from the cell culture is collected to measure the concentration of secreted chemokines (e.g., CCL2).
-
-
Data Analysis: Results are compared to unstimulated control cells to determine the effect of IL-31.
Conclusion
Interleukin-31 is a critical cytokine in the pathogenesis of atopic dermatitis, acting as a key link between the immune and nervous systems to drive the cycle of pruritus and inflammation. Its well-defined signaling pathway and direct role in the most burdensome symptom of AD make it an attractive and validated target for therapeutic intervention. The development of targeted biologics like nemolizumab represents a significant advancement in the management of atopic dermatitis, offering a mechanism-based approach to alleviate the itch and improve the quality of life for affected individuals.
References
- 1. researchgate.net [researchgate.net]
- 2. IL-31/33 Axis in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-31: The "itchy" cytokine in inflammation and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nemolizumab - Wikipedia [en.wikipedia.org]
- 6. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 31 - Wikipedia [en.wikipedia.org]
- 8. Molecular Dissection of Human Interleukin-31-mediated Signal Transduction through Site-directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-31 pathway and its role in atopic dermatitis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockage of the IL-31 Pathway as a Potential Target Therapy for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-31 and interleukin-31 receptor: New therapeutic targets for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bates.alma.exlibrisgroup.com [bates.alma.exlibrisgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. misterx95.myds.me [misterx95.myds.me]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of action of Nemolizumab? [synapse.patsnap.com]
- 19. dermnetnz.org [dermnetnz.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Interleukin-31 as a Clinical Target for Pruritus Treatment [frontiersin.org]
- 23. medcentral.com [medcentral.com]
IL-31 signaling pathway in sensory neurons
An In-depth Technical Guide to the IL-31 Signaling Pathway in Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-31 (IL-31), a member of the IL-6 family of cytokines, has emerged as a critical mediator of pruritus, or itch, particularly in the context of chronic inflammatory diseases such as atopic dermatitis (AD).[1][2] Produced predominantly by T helper 2 (Th2) cells, IL-31 exerts its effects by directly engaging with sensory neurons, bridging the immune and nervous systems.[1][3][4] Understanding the intricate signaling cascade initiated by IL-31 in these neurons is paramount for the development of targeted therapeutics aimed at alleviating chronic itch, a debilitating symptom that severely impacts patient quality of life.[5] This guide provides a detailed examination of the core components of the , presents quantitative data from key studies, outlines experimental protocols, and visualizes the molecular interactions involved.
The IL-31 Receptor Complex in Sensory Neurons
IL-31 initiates its signaling cascade by binding to a heterodimeric receptor complex expressed on the surface of a specific subpopulation of primary sensory neurons located in the dorsal root ganglia (DRG).[2][6] This receptor complex consists of two distinct subunits:
-
Interleukin-31 Receptor A (IL-31RA): A unique receptor component that is paralogous to the common gp130 subunit used by other IL-6 family cytokines.[4] Its expression is most abundant in the DRG.[6]
-
Oncostatin M Receptor Beta (OSMRβ): This subunit is shared with another cytokine, Oncostatin M (OSM).
Both IL-31RA and OSMRβ must be present to form a high-affinity, functional receptor for IL-31.[1][2][7] Studies have shown that these receptor-expressing neurons are typically small-diameter neurons and often co-express other key molecules involved in sensory transduction, such as Transient Receptor Potential (TRP) channels.
Quantitative Data: Receptor Expression
The following table summarizes findings on the expression and co-localization of the IL-31 receptor complex in sensory neurons.
| Parameter | Finding | Species | Reference |
| IL-31RA & OSMRβ Co-localization | 100% of IL-31RA-expressing neurons in adult DRG also express OSMRβ. | Mouse | [7] |
| Co-expression with Neuronal Markers | A significant portion of IL-31RA-expressing DRG neurons co-express TRPV1. | Human, Mouse | [8] |
| Neuronal Subpopulation | IL-31RA is expressed in a subset of small-sized DRG neurons. | Mouse | |
| Upregulation by IL-31 | Repeated intradermal administration of IL-31 significantly increases mRNA expression of both IL-31RA and OSMRβ in the DRG. | Mouse | [9] |
Core Signaling Pathways
Upon binding of IL-31 to the IL-31RA/OSMRβ complex, a series of intracellular phosphorylation events are triggered, activating multiple downstream signaling pathways that collectively lead to neuronal depolarization, action potential firing, and the sensation of itch.
The JAK-STAT Pathway
The primary and most well-characterized pathway activated by IL-31 is the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[10]
-
JAK Activation: The IL-31 receptor is associated with JAK1 and JAK2.[11][12] Ligand binding brings these kinases into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptor complex, creating docking sites for STAT proteins.
-
STAT Dimerization and Translocation: STAT3 is the predominant STAT protein activated by IL-31, with lesser activation of STAT1 and STAT5.[11] Upon phosphorylation, STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. Sensory neuronal STAT3 has been shown to be critical for IL-31 receptor expression.[13]
The activation of this pathway is a key target for a class of drugs known as JAK inhibitors, which have shown efficacy in treating atopic dermatitis by blocking IL-31 signaling.[12][14]
Mitogen-Activated Protein Kinase (MAPK) Pathway
In addition to the JAK-STAT pathway, IL-31 also activates the MAPK pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[15]
-
ERK1/2 Phosphorylation: Stimulation of cultured DRG neurons with IL-31 leads to the rapid phosphorylation of ERK1/2.[3][15]
-
Role in Itch Transmission: Inhibition of MEK, the kinase upstream of ERK, has been shown to block IL-31 signaling in vitro and reduce IL-31-induced scratching behavior in vivo, confirming the importance of this pathway in itch transmission.[3][15]
Role of TRP Channels and Calcium Mobilization
IL-31-induced neuronal activation and itch are critically dependent on the function of specific TRP ion channels.
-
TRPV1 and TRPA1: IL-31-induced scratching behavior is significantly diminished in mice lacking either TRPV1 or TRPA1.[8] The neurons expressing the IL-31 receptor are largely a subpopulation that also expresses these channels.[3]
-
Calcium Influx: In cultured sensory neurons, IL-31 stimulation triggers a rapid increase in intracellular calcium (Ca²⁺).[15] This calcium release is linked to the activation of the aforementioned TRP channels.
Downstream Neuropeptide Signaling
The signal initiated in the peripheral sensory nerve terminal is transmitted to the central nervous system. Recent studies have identified a specific neuropeptide cascade involved in this process.
-
Neurokinin B (NKB): IL-31 activation of pruriceptors leads to the release of NKB from the central terminals of these neurons in the spinal cord.[1][2]
-
Gastrin-Releasing Peptide (GRP): NKB then acts on spinal neurons expressing the NK3R receptor, inducing the release of GRP.[1] GRP is a key neurotransmitter in the spinal cord that specifically transmits itch signals to the brain.[1] This pathway appears to be selective for IL-31-mediated itch, as it is distinct from the pathways used by histamine.[1][16]
Visualizations of Key Pathways and Processes
Core IL-31 Signaling Cascade in a Sensory Neuron
References
- 1. The molecular basis for IL-31 production and IL-31-mediated itch transmission: from biology to drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis for IL-31 production and IL-31-mediated itch transmission: from biology to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensory Neuron-expressed Interleukin-31 Receptor Mediates T helper Cell-dependent Itch: Involvement of TRPV1 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues [frontiersin.org]
- 5. Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete overlap of interleukin-31 receptor A and oncostatin M receptor beta in the adult dorsal root ganglia with distinct developmental expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensory neuron-expressed IL-31 receptor mediates T helper cell-dependent itch: Involvement of TRPV1 and TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated administration of IL-31 upregulates IL-31 receptor A (IL-31RA) in dorsal root ganglia and causes severe itch-associated scratching behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK Inhibitors in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. iasp-pain.org [iasp-pain.org]
- 14. dovepress.com [dovepress.com]
- 15. Role of Interleukin-31 and Oncostatin M in Itch and Neuroimmune Communication - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
discovery and characterization of the IL-31 receptor
An In-depth Technical Guide to the Discovery and Characterization of the IL-31 Receptor
Introduction
Interleukin-31 (IL-31) is a pleiotropic cytokine belonging to the gp130/IL-6 family, first described in 2004.[1][2] It is primarily produced by activated CD4+ T cells, particularly those of the T helper 2 (Th2) phenotype, as well as by other immune cells like mast cells and macrophages.[3][4] IL-31 has emerged as a critical mediator in the pathogenesis of pruritus (itch) and chronic inflammatory diseases, most notably atopic dermatitis.[1][3][5] Its biological effects are transduced through a specific heterodimeric receptor complex, the discovery and characterization of which have been pivotal in understanding IL-31's function and in developing targeted therapeutics. Unlike most members of its family, the IL-31 receptor complex does not utilize the common gp130 signal-transducing subunit.[3][6][7] This guide provides a comprehensive overview of the IL-31 receptor, its signaling pathways, and the experimental methodologies used for its characterization.
Discovery and Composition of the IL-31 Receptor
The functional receptor for IL-31 was identified as a heterodimeric complex composed of two distinct Type I cytokine receptor subunits:
-
Interleukin-31 Receptor A (IL-31RA): Also known as gp130-like receptor (GPL) or gp130-like monocyte receptor (GLM-R), IL-31RA was identified prior to its ligand.[6][8] It shares structural homology (28% amino acid identity) with the gp130 receptor but is a unique chain.[6][9] The human IL-31RA gene is located on chromosome 5q11.2.[6][9]
-
Oncostatin M Receptor β (OSMRβ): This subunit is also a component of the type II receptor for another IL-6 family cytokine, Oncostatin M (OSM).[6][7][10]
The discovery process revealed that neither IL-31RA nor OSMRβ alone is sufficient to mediate IL-31 signaling.[6] Functional studies using the Ba/F3 cell line, which depends on cytokines for proliferation, demonstrated that only cells co-expressing both IL-31RA and OSMRβ could proliferate in response to IL-31.[6] This established the requirement of the heterodimeric complex for functional signal transduction.
The binding mechanism involves IL-31 interacting predominantly with the IL-31RA subunit.[6][8] This initial binding event is thought to induce a conformational change that facilitates the recruitment of OSMRβ into a high-affinity ternary signaling complex.[6][8] While OSMRβ does not bind IL-31 directly with high affinity, its presence is essential for signal transduction and it increases the overall binding affinity of the complex for IL-31.[3][6]
Quantitative Data on IL-31 Receptor Interactions
Quantitative characterization of ligand-receptor interactions is crucial for drug development. While extensive quantitative data is proprietary, studies using recombinant proteins have provided insights into binding affinities.
| Parameter | Interacting Molecules | Value | Method | Reference |
| Binding Affinity (Kd) | IL-31-Fc fusion protein and soluble OSMR-L-GPL fusion protein | 2.4 nM | Immunoprecipitation & Western Blot Analysis | [11] |
Tissue Distribution and Expression
The biological effects of IL-31 are dictated by the expression pattern of its receptor subunits. Both IL-31RA and OSMRβ are found on a variety of immune and non-immune cells, explaining the cytokine's pleiotropic functions.
| Cell/Tissue Type | IL-31RA Expression | OSMRβ Expression | Key Functions | References |
| Dorsal Root Ganglia (DRG) Neurons | High | Present | Sensation of itch | [6][9][12][13] |
| Keratinocytes | Present | Present | Skin barrier function, inflammation | [1][9][14] |
| Monocytes/Macrophages | Present (especially when activated) | Present | Immune response regulation | [6][9] |
| Eosinophils | Present | Present | Allergic inflammation | [1][9] |
| Basophils | Present | Present | Induction of Th2 cytokines (IL-4, IL-13) | [9] |
| Other Tissues | Testis, bone marrow, spleen, thymus, lung, trachea | Co-expressed in many tissues | Hematopoiesis, immune surveillance | [6][11] |
IL-31 Receptor Signaling Pathways
Binding of IL-31 to the IL-31RA/OSMRβ complex initiates intracellular signaling through the recruitment and activation of Janus kinases (JAKs). This event triggers three major downstream pathways that ultimately lead to changes in gene expression.[3][5][6][7]
-
JAK/STAT Pathway: The primary pathway activated by IL-31. Upon receptor dimerization, associated JAK1 and JAK2 are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5, and to a lesser extent, STAT1.[6][8][9] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors.
-
PI3K/AKT Pathway: The receptor complex also activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is involved in cell survival and proliferation.[6][7]
-
MAPK Pathway: IL-31 stimulation leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, p38, and JNK.[6][8][15] This pathway is crucial for inflammatory responses.
Experimental Protocols for Receptor Characterization
The characterization of the IL-31 receptor has relied on a suite of established molecular and cellular biology techniques.
Receptor Binding and Complex Formation Assays
These assays confirm the physical interaction between IL-31 and its receptor subunits.
-
Co-immunoprecipitation (Co-IP):
-
Lyse cells expressing IL-31RA and OSMRβ.
-
Incubate the cell lysate with an antibody specific to one component of the complex (e.g., anti-IL-31RA) or with a tagged IL-31 ligand.
-
Add Protein A/G-conjugated beads to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation and wash to remove non-specific binders.
-
Elute the proteins and analyze for the presence of co-precipitated subunits (e.g., OSMRβ) by Western blotting.[8]
-
-
ELISA-based Binding Assay:
-
Coat a 96-well microplate with purified IL-31 protein.
-
Block non-specific binding sites.
-
Add biotinylated soluble IL-31RA to the wells, in the presence or absence of potential inhibitors.
-
Wash away unbound receptor.
-
Add Streptavidin-HRP, which binds to the biotinylated IL-31RA.
-
After another wash, add a chemiluminescent HRP substrate.
-
Measure the light signal, which is proportional to the amount of IL-31:IL-31RA binding.[16]
-
-
Agonist-Induced Dimerization Assay (e.g., PathHunter®):
-
Use an engineered cell line co-expressing IL-31RA fused to an enzyme donor (ED) and OSMRβ fused to an enzyme acceptor (EA).
-
Add the agonist (IL-31) to the cells.
-
Binding of IL-31 induces dimerization of the receptor subunits, forcing complementation of the ED and EA fragments.
-
This forms a functional enzyme that hydrolyzes a substrate to generate a measurable chemiluminescent signal.[17]
-
Cell-Based Signaling Assays
These methods are used to verify that receptor binding leads to downstream signal transduction.
-
Phosphorylation Assays (Western Blot):
-
Culture cells expressing the IL-31 receptor (e.g., glioblastoma cell line GO-G-UVM or primary keratinocytes).
-
Serum-starve the cells to reduce basal signaling.
-
Stimulate the cells with IL-31 for a short time course (e.g., 5-30 minutes).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-STAT3, anti-phospho-ERK).
-
Probe separate blots or strip and re-probe with antibodies for the total protein to serve as loading controls.[8][11]
-
-
STAT3 Reporter Gene Assay:
-
Transfect cells with a reporter plasmid containing a promoter with multiple STAT3-binding sites upstream of a reporter gene (e.g., luciferase).
-
Co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
After allowing for protein expression, stimulate the cells with IL-31 for several hours (e.g., 16 hours).
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity), normalizing to the control.[11]
-
Functional Proliferation Assays
These assays measure a direct biological outcome of receptor activation in specific cell lines.
-
Ba/F3 Proliferation Assay:
-
Use the murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival and proliferation.
-
Co-transfect the cells to stably express both human IL-31RA and OSMRβ.
-
Wash the cells extensively to remove IL-3.
-
Culture the cells in the presence of varying concentrations of IL-31.
-
After 48-72 hours, measure cell proliferation using a colorimetric assay (e.g., MTS/XTT) or by direct cell counting. Proliferation indicates a functional receptor response.[6]
-
Conclusion
The discovery and detailed characterization of the IL-31 receptor, a unique heterodimer of IL-31RA and OSMRβ, have been instrumental in deciphering the role of IL-31 in health and disease. This knowledge has directly informed the development of novel therapeutics, such as the anti-IL-31RA monoclonal antibody nemolizumab, which has shown efficacy in treating pruritus associated with atopic dermatitis and prurigo nodularis.[4][13] Continued research into the nuanced regulation of this receptor and its downstream signaling pathways will undoubtedly uncover further opportunities for therapeutic intervention in a range of inflammatory and sensory disorders.
References
- 1. Frontiers | Interleukin-31 as a Clinical Target for Pruritus Treatment [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. Interleukin 31 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Signaling by IL-31 and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures and biological functions of IL-31 and IL-31 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Dissection of Human Interleukin-31-mediated Signal Transduction through Site-directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues [frontiersin.org]
- 10. Oncostatin M receptor - Wikipedia [en.wikipedia.org]
- 11. Definition and Characterization of an Inhibitor for Interleukin-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-31, Interleukin-31RA, and OSMR Expression Levels in Post-burn Hypertrophic Scars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Role of Interleukin-31 and Oncostatin M in Itch and Neuroimmune Communication - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Emerging Role of Interleukin-31 in Non-Cutaneous Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-31 (IL-31), a member of the IL-6 cytokine family, has been traditionally recognized for its pivotal role in the pathogenesis of pruritic cutaneous disorders, most notably atopic dermatitis. However, a growing body of evidence is illuminating its significant involvement in a spectrum of non-cutaneous inflammatory diseases. Primarily produced by activated T helper 2 (Th2) cells, IL-31 exerts its effects through a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ).[1] This interaction triggers a cascade of intracellular signaling events, contributing to inflammation, tissue remodeling, and sensory nerve modulation in various organs beyond the skin. This technical guide provides an in-depth exploration of the function of IL-31 in inflammatory bowel disease (IBD), rheumatoid arthritis (RA), asthma, and multiple sclerosis (MS), with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
IL-31 Signaling Pathways
IL-31 binding to its receptor complex (IL-31RA/OSMRβ) activates several key intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways. The specific downstream effects can vary depending on the cell type and the inflammatory microenvironment.
General IL-31 Signaling Cascade
Inflammatory Bowel Disease (IBD)
In IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), IL-31 and its receptors are implicated in the modulation of intestinal epithelial cell (IEC) function and the promotion of a pro-inflammatory environment.
Quantitative Data: IL-31 and Receptor Expression in IBD
| Parameter | Crohn's Disease (Inflamed vs. Uninflamed) | Ulcerative Colitis (Inflamed vs. Uninflamed) | Reference |
| IL-31 mRNA Expression | 2.4-fold increase | 2.6-fold increase | [2] |
| IL-31RA mRNA Expression | 2-fold increase | 1.5-fold increase | [2] |
| OSMRβ mRNA Expression | 2-fold increase | 1.7-fold increase | [2] |
Signaling Pathway in Intestinal Epithelial Cells
IL-31 signaling in IECs leads to the phosphorylation of STAT1/3, Akt, and ERK, which in turn can influence cell migration and proliferation, potentially affecting the integrity of the intestinal barrier.
Rheumatoid Arthritis (RA)
While research is ongoing, emerging evidence suggests a potential role for IL-31 in the pathogenesis of RA, a chronic autoimmune disease characterized by synovial inflammation and joint destruction.
Quantitative Data: IL-31 in Rheumatoid Arthritis
| Biomarker | Synovial Fluid (RA vs. OA) | Serum (RA vs. Healthy Controls) | Reference |
| IL-31 | Data not consistently available | Elevated in some patient cohorts | [3][4] |
| IL-6 | Significantly higher in RA | Significantly higher in RA | [3] |
Note: Data on IL-31 levels in the synovial fluid of RA patients is still limited and requires further investigation.
Proposed Role of IL-31 in Synovial Inflammation
In the context of RA, IL-31 may contribute to the inflammatory cascade within the synovium by acting on synoviocytes and immune cells, potentially inducing the production of other pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.
Asthma
In allergic asthma, IL-31 appears to have a dual role, initially promoting inflammation but potentially acting as a negative regulator in later stages.
Quantitative Data: IL-31 in Asthma
| Biomarker | Serum (Asthma vs. Healthy Controls) | Bronchoalveolar Lavage Fluid (BALF) (Asthma vs. Healthy Controls) | Reference |
| IL-31 | Significantly elevated | Significantly elevated | [5] |
IL-31's Dual Function in Asthma
Early in the allergic response, IL-31 can stimulate bronchial epithelial cells to produce chemokines, recruiting inflammatory cells. However, in later phases, it may have a regulatory function, potentially limiting the extent of the inflammatory response.
Multiple Sclerosis (MS)
In MS, a chronic autoimmune disease of the central nervous system, IL-31 is being investigated as a potential biomarker and contributor to neuroinflammation.
Quantitative Data: IL-31 in Multiple Sclerosis
| Biomarker | Serum (RRMS vs. Healthy Controls) | Reference |
| IL-31 | 43.4 ± 5.64 pg/mL vs. 158.2 ± 16.9 pg/mL (p < 0.0001) | [6] |
Note: RRMS stands for Relapsing-Remitting Multiple Sclerosis.
IL-31 in Neuroinflammation
The altered levels of IL-31 in MS patients suggest its involvement in the complex interplay between the immune system and the central nervous system that characterizes the disease. Further research is needed to fully elucidate its specific role in demyelination and neuronal damage.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of IL-31 in non-cutaneous inflammatory diseases.
Quantification of IL-31 and its Receptors
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-31
-
Principle: A sandwich ELISA is commonly used to quantify IL-31 in biological fluids like serum, plasma, and BALF.
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for IL-31.
-
Block non-specific binding sites.
-
Add standards and samples to the wells.
-
Incubate to allow IL-31 to bind to the capture antibody.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for IL-31.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm.
-
-
Critical Reagents: Matched pair of monoclonal antibodies for capture and detection (e.g., from R&D Systems, BioLegend).
Quantitative Polymerase Chain Reaction (qPCR) for IL-31, IL-31RA, and OSMRβ mRNA
-
Principle: qPCR is used to measure the relative or absolute expression levels of target gene transcripts in tissue biopsies or isolated cells.
-
Protocol Outline:
-
Isolate total RNA from the sample.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions with specific primers for IL-31, IL-31RA, OSMRβ, and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR cycling program.
-
Analyze the data using the ΔΔCt method for relative quantification.
-
-
Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Validated primer sequences are often available from commercial suppliers (e.g., OriGene, IDT) or can be designed using tools like Primer-BLAST. For example, for human OSMR, a forward primer could be CAGGTGTTCCTACCAAATCTGCG and a reverse primer AATCCACCCTCTGTGCCTGCAA.[7]
Analysis of IL-31 Signaling
Western Blotting for Phosphorylated STAT3 (p-STAT3)
-
Principle: Western blotting is used to detect the phosphorylation and activation of signaling proteins like STAT3 in response to IL-31 stimulation.
-
Protocol Outline:
-
Culture cells of interest (e.g., lymphocytes, epithelial cells) and stimulate with recombinant IL-31 for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane.
-
Incubate with a primary antibody specific for p-STAT3 (e.g., Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin, GAPDH).
-
-
Key Reagents: Phospho-specific antibodies (e.g., from Cell Signaling Technology, Abcam), phosphatase inhibitor cocktails.
Cellular and Tissue Localization
Immunohistochemistry (IHC) for IL-31RA and OSMRβ
-
Principle: IHC is used to visualize the location and distribution of IL-31 receptor subunits within tissue sections.
-
Protocol Outline:
-
Fix tissue samples in formalin and embed in paraffin.
-
Cut thin sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against IL-31RA or OSMRβ.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Antibody Selection: The choice of a validated primary antibody is critical. For example, a monoclonal antibody like clone 3A10 can be used for IL-31RA.[8]
Conclusion and Future Directions
The role of IL-31 in non-cutaneous inflammatory diseases is a rapidly evolving field of research. The evidence presented in this guide underscores the potential of IL-31 as a therapeutic target and a biomarker in conditions such as IBD, asthma, and MS. The development of therapies targeting the IL-31 pathway, such as the monoclonal antibody nemolizumab, which has shown efficacy in prurigo nodularis, holds promise for the treatment of these debilitating diseases.[9][10][11] Future research should focus on further elucidating the precise mechanisms of IL-31 action in different tissues, identifying the specific patient populations that would benefit most from anti-IL-31 therapies, and exploring the long-term safety and efficacy of such treatments. A deeper understanding of the complex interplay between IL-31 and other inflammatory mediators will be crucial for the development of novel and effective therapeutic strategies for a range of chronic inflammatory disorders.
References
- 1. wiki.lihebi.com [wiki.lihebi.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Synovial Fluid and Serum Concentrations of Inflammatory Markers in Rheumatoid Arthritis, Psoriatic Arthritis and Osteoarthitis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-31 expression and relation to disease severity in human asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. origene.com [origene.com]
- 8. IL31RA Monoclonal Antibody (3A10) (H00133396-M01) [thermofisher.com]
- 9. Efficacy and safety of nemolizumab and topical corticosteroids for prurigo nodularis: results from a randomized double-blind placebo-controlled phase II/III clinical study in patients aged ≥ 13 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What diseases does Nemolizumab treat? [synapse.patsnap.com]
- 11. Galderma receives U.S. FDA approval for Nemluvio® (nemolizumab) for adult patients living with prurigo nodularis | Galderma [galderma.com]
Unraveling the Genetic Blueprint of IL-31 Overexpression in Allergic Conditions: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – In a comprehensive examination of the genetic underpinnings of allergic diseases, this technical guide delves into the intricate mechanisms governing the overexpression of Interleukin-31 (IL-31), a key cytokine implicated in the pathogenesis of conditions such as atopic dermatitis and allergic asthma. This document provides researchers, scientists, and drug development professionals with a detailed overview of the genetic variants, signaling pathways, and experimental methodologies crucial for understanding and targeting IL-31 in therapeutic development.
Executive Summary
Interleukin-31, a potent pruritogenic and pro-inflammatory cytokine, plays a pivotal role in the complex interplay of genetic and environmental factors that drive allergic conditions. This guide synthesizes current research on the genetic basis of IL-31 overexpression, focusing on single nucleotide polymorphisms (SNPs) within the IL31 gene and its receptor, IL31RA. We present quantitative data from key studies in clearly structured tables, detail the experimental protocols used to elucidate these genetic associations, and provide visual representations of the core signaling pathways and experimental workflows. This in-depth resource aims to accelerate the development of novel therapeutics targeting the IL-31 axis in allergic diseases.
Genetic Polymorphisms Associated with IL-31 Overexpression
Genetic association studies have identified several single nucleotide polymorphisms (SNPs) in the IL31 gene that are linked to an increased risk and severity of allergic diseases, particularly atopic dermatitis. These variants can influence IL-31 expression levels and contribute to the characteristic inflammation and pruritus seen in these conditions.
Two of the most studied polymorphisms are c.-1066G>A (rs11608363) and c.-2057G>A (rs7977932) located in the promoter region of the IL31 gene. Studies in diverse populations have investigated the association of these SNPs with allergic conditions.
Table 1: Association of IL31 Gene Polymorphisms with Allergic Conditions
| Polymorphism | Allergic Condition | Population | Genotype/Allele | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| c.-1066G>A | Atopic Dermatitis | Polish | AA Genotype | 1.80 | - | 0.04 | [1] |
| Atopic Dermatitis | Polish | A Allele | - | - | - | [1] | |
| c.-2057G>A | Atopic Dermatitis | Polish | GA Genotype | - | - | - | [1] |
| Non-atopic Eczema | European | GAA Haplotype | - | - | 4.5 x 10-5 | [2] |
A study on Polish patients with psoriasis, a chronic inflammatory skin disease with some shared mechanisms with atopic dermatitis, provides a useful template for presenting such data. The -1066 AA genotype of the IL31 gene was found to be statistically more frequent in patients, increasing the risk of psoriasis[1]. Conversely, the GG genotype and the G allele of the -2057 polymorphism were associated with a decreased risk of the disease[1].
Furthermore, a significant association has been found between a common IL31 haplotype and non-atopic eczema in three independent European populations[2]. Functional analysis revealed that peripheral blood mononuclear cells from individuals homozygous for the risk haplotype showed a 3.8-fold higher induction of IL31 mRNA expression upon stimulation compared to non-carriers, suggesting a direct impact on IL-31 regulation[2].
IL-31 Signaling Pathways in Allergic Inflammation
IL-31 exerts its biological effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ). This interaction triggers the activation of several intracellular signaling cascades, culminating in the expression of genes involved in inflammation, pruritus, and tissue remodeling. The primary signaling pathways activated by IL-31 include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Activation of JAK1 and JAK2 leads to the phosphorylation and activation of STAT1, STAT3, and STAT5. The MAPK pathway activation includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways collectively contribute to the inflammatory milieu characteristic of allergic diseases.
Epigenetic Regulation of IL-31 Expression
While genetic variations provide a static blueprint, epigenetic modifications offer a dynamic layer of gene regulation that can be influenced by environmental factors. In the context of allergic diseases, epigenetic mechanisms such as DNA methylation and histone modifications are increasingly recognized as key contributors to disease pathogenesis. However, specific studies on the epigenetic regulation of the IL31 gene are still emerging. It is hypothesized that alterations in the methylation status of the IL31 promoter or changes in histone acetylation and methylation patterns in relevant immune cells, such as T helper 2 (Th2) cells, could lead to its overexpression.
Experimental Protocols
A variety of molecular biology techniques are employed to investigate the genetic basis of IL-31 overexpression. The following sections outline the general principles of these key experimental protocols.
Genotyping of IL-31 Polymorphisms
Amplification Refractory Mutation System (ARMS)-PCR
ARMS-PCR is a rapid and cost-effective method for genotyping known SNPs. It utilizes sequence-specific primers designed to be complementary to the target allele at their 3' end. Amplification only occurs if the primer perfectly matches the template DNA.
-
Principle: Two parallel PCR reactions are performed for each sample, one with a primer specific for the wild-type allele and another with a primer for the variant allele. A common reverse primer and a set of internal control primers are included in each reaction. The presence or absence of a PCR product in each reaction determines the genotype.
-
Workflow:
-
DNA Extraction from whole blood or other relevant tissues.
-
PCR amplification using allele-specific primers.
-
Agarose gel electrophoresis to visualize the PCR products.
-
Genotype determination based on the pattern of amplified fragments.
-
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
This technique is used when a SNP creates or abolishes a recognition site for a specific restriction enzyme.
-
Principle: A DNA fragment containing the SNP is amplified by PCR. The PCR product is then digested with the corresponding restriction enzyme. The resulting fragment sizes, visualized by gel electrophoresis, will differ depending on the genotype.
-
Workflow:
-
DNA Extraction.
-
PCR amplification of the target region.
-
Restriction enzyme digestion of the PCR product.
-
Agarose gel electrophoresis to separate the digested fragments.
-
Genotype determination based on the fragment pattern.
-
Functional Analysis of IL-31 Gene Variants
Luciferase Reporter Assays
These assays are used to assess the impact of genetic variants in regulatory regions, such as promoters, on gene expression.
-
Principle: The promoter region of the IL31 gene containing either the wild-type or variant sequence is cloned into a plasmid upstream of a luciferase reporter gene. This construct is then transfected into a suitable cell line. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the promoter.
-
Workflow:
-
Construction of reporter plasmids containing different promoter variants.
-
Transfection of the plasmids into a relevant cell line (e.g., T cells).
-
Cell lysis and measurement of luciferase activity using a luminometer.
-
Comparison of luciferase activity between the different promoter variants to determine their effect on gene expression.
-
Epigenetic Analysis of the IL-31 Locus
Bisulfite Sequencing
This is the gold-standard method for analyzing DNA methylation at single-nucleotide resolution.
-
Principle: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. The treated DNA is then amplified by PCR and sequenced. By comparing the sequenced DNA to the original sequence, the methylation status of each CpG site can be determined.
-
Workflow:
-
DNA Extraction.
-
Sodium bisulfite treatment of DNA.
-
PCR amplification of the target promoter region.
-
Sequencing of the PCR products.
-
Analysis of sequencing data to identify methylated cytosines.
-
Chromatin Immunoprecipitation (ChIP)-Sequencing
ChIP-seq is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins, including modified histones.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the histone modification of interest is used to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and sequenced to identify the genomic regions where the histone modification is present.
-
Workflow:
-
Cross-linking of proteins to DNA in cells.
-
Chromatin shearing.
-
Immunoprecipitation with an antibody against a specific histone modification.
-
Reversal of cross-links and DNA purification.
-
High-throughput sequencing of the purified DNA.
-
Bioinformatic analysis to map the histone modification across the genome, including the IL31 locus.
-
Future Directions and Drug Development Implications
A thorough understanding of the genetic and epigenetic factors driving IL-31 overexpression is paramount for the development of targeted therapies for allergic diseases. The identification of specific risk-associated polymorphisms can aid in patient stratification and the development of companion diagnostics. Furthermore, elucidating the precise epigenetic mechanisms regulating IL31 expression may open new avenues for therapeutic intervention, potentially through the use of epigenetic-modifying drugs. Continued research in this area, employing the advanced methodologies outlined in this guide, will be instrumental in translating our growing knowledge of IL-31 genetics into effective clinical solutions for patients suffering from allergic conditions.
References
The Structural Biology of the IL-31 and IL-31RA Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-31 (IL-31), a member of the gp130/IL-6 cytokine family, is a key mediator of chronic inflammatory and pruritic diseases, particularly atopic dermatitis.[1][2] Unlike most members of its family, IL-31 does not signal through the common gp130 receptor subunit. Instead, it utilizes a heterodimeric receptor complex composed of the IL-31 receptor alpha (IL-31RA), also known as gp130-like receptor (GPL), and the oncostatin M receptor beta (OSMRβ).[2] Understanding the structural and molecular intricacies of the IL-31 and IL-31RA interaction is paramount for the development of targeted therapeutics aimed at mitigating the often-debilitating effects of IL-31-driven pathologies.
This technical guide provides a comprehensive overview of the structural biology of the IL-31 and IL-31RA complex, including its assembly, signaling pathways, and the experimental methodologies used to elucidate its function.
Structural Overview of IL-31 and its Receptor Complex
Interleukin-31 (IL-31): A Four-Helix Bundle Cytokine
Human IL-31 is a short-chain cytokine characterized by a four-alpha-helix bundle structure with an up-up-down-down topology.[2][3] The mature polypeptide consists of 141 amino acids.[2] While there is no experimentally determined structure of the full human IL-31/IL-31RA/OSMRβ ternary complex in the Protein Data Bank (PDB), a crystal structure of canine IL-31 in complex with a neutralizing antibody has been solved (PDB ID: 9UK5), revealing the conserved four-helical fold.[3] Computational models of human IL-31 are also available, for instance, through the AlphaFold database (AF-Q6EAL8-F1).[1]
The Heterodimeric Receptor: IL-31RA and OSMRβ
The functional receptor for IL-31 is a heterodimer consisting of two type I cytokine receptors:
-
IL-31 Receptor Alpha (IL-31RA): This is the primary binding subunit for IL-31.[2] It is a unique gp130-like receptor chain.[2]
-
Oncostatin M Receptor Beta (OSMRβ): This subunit is shared with the receptor for oncostatin M (OSM).[2] While IL-31 has a lower affinity for OSMRβ alone, its recruitment is essential for the formation of a high-affinity signaling complex and the subsequent activation of intracellular signaling cascades.[2][3]
The assembly of the ternary complex is thought to occur sequentially, with IL-31 first binding to IL-31RA, which then facilitates the recruitment of OSMRβ to form the active signaling complex.[4]
IL-31 Signaling Pathways
Upon the formation of the IL-31/IL-31RA/OSMRβ ternary complex, intracellular signaling is initiated through the activation of Janus kinases (JAKs). Specifically, JAK1 and JAK2 are associated with the intracellular domains of the receptor subunits.[3] This activation leads to the phosphorylation of key tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. IL-31 signaling predominantly activates STAT3 and STAT5, and to a lesser extent, STAT1.[2][3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.
In addition to the canonical JAK/STAT pathway, IL-31 signaling also engages other critical intracellular cascades, including:
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway [2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway , including the activation of ERK1/2.[2][3]
These pathways collectively contribute to the diverse biological effects of IL-31, including the expression of pro-inflammatory cytokines and chemokines.
Figure 1: IL-31 Signaling Pathway.
Quantitative Data on IL-31 and Receptor Interactions
| Interacting Molecules | Species | Method | Binding Affinity (Kd) | Reference |
| Human IL-31 and Human IL-31RA | Human | Surface Plasmon Resonance (SPR) | 125.61 nM | [5] |
| Recombinant Canine IL-31 and Soluble Canine OSMRβ | Canine | Not Specified | 3.59 x 10⁻⁸ M (35.9 nM) | [6][7] |
| Recombinant Human IL-31 and Human IL-31RA-Fc fusion | Human | ELISA | EC50 = 16.36 µg/ml | [6] |
Note: EC50 is the concentration of a drug that gives half-maximal response. While related to Kd, it is not a direct measure of binding affinity and is dependent on the specific assay conditions.[8]
Experimental Protocols
The study of the IL-31/IL-31RA complex involves a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Recombinant Protein Expression and Purification
The production of recombinant IL-31 and the extracellular domains of IL-31RA and OSMRβ is a prerequisite for structural and biophysical studies. A common approach involves expression in E. coli or mammalian cells, followed by purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Dissection of Human Interleukin-31-mediated Signal Transduction through Site-directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feline Interleukin-31 shares overlapping epitopes with Oncostatin M Receptor and IL-31RA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kactusbio.com [kactusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Canine interleukin-31 binds directly to OSMRβ with higher binding affinity than to IL-31RA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
An In-depth Technical Guide to the Downstream Targets of JAK/STAT Activation by IL-31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream targets of Interleukin-31 (IL-31) signaling, with a primary focus on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. IL-31, a key cytokine implicated in pruritic and inflammatory skin diseases, activates a cascade of intracellular events upon binding to its heterodimeric receptor, composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ). This guide details the subsequent activation of signaling pathways, the modulation of gene expression, and provides structured quantitative data and detailed experimental protocols for key assays.
The IL-31 Signaling Cascade: A Multi-Pathway Network
IL-31-mediated signal transduction is not limited to a single pathway but rather involves a complex interplay of three major signaling cascades:
-
JAK/STAT Pathway: This is the principal signaling pathway activated by IL-31. Upon ligand binding, receptor-associated Janus kinases (JAK1 and JAK2) are activated, leading to the phosphorylation of the intracellular domains of the receptor subunits. These phosphorylated residues serve as docking sites for STAT proteins. IL-31 predominantly activates STAT3 and STAT5, and to a lesser extent, STAT1.[1][2][3] Once phosphorylated by JAKs, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors, modulating the expression of a wide array of target genes.
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: IL-31 also triggers the activation of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1][3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, JNK, and p38, is another downstream effector of IL-31 signaling, contributing to inflammatory responses.[1][3]
This guide will primarily focus on the downstream targets of the JAK/STAT pathway, which plays a central role in mediating the pro-inflammatory and pruritic effects of IL-31.
Diagram of the IL-31 Signaling Pathway
References
The Role of Interleukin-31 in Neuroimmune Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-31 (IL-31), a pleiotropic cytokine, has emerged as a critical mediator at the interface of the immune and nervous systems. Its role in orchestrating communication between immune cells and sensory neurons has significant implications for understanding and treating a range of pruritic and inflammatory conditions. This technical guide provides an in-depth exploration of the core aspects of IL-31 biology, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental methodologies.
IL-31 Signaling Pathway
IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ). This receptor complex is expressed on a variety of cells, including sensory neurons, keratinocytes, and various immune cells such as T helper 2 (Th2) cells, macrophages, and dendritic cells.[1][2] Upon ligand binding, the receptor complex activates intracellular signaling cascades, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4]
Activation of these pathways in sensory neurons leads to the transmission of pruritic (itch) signals, as well as neuronal growth and branching.[5][6] In keratinocytes and immune cells, IL-31 signaling contributes to inflammatory responses by inducing the production of various cytokines and chemokines.[5][7]
Quantitative Data on IL-31 in Disease
Elevated levels of IL-31 are strongly associated with several pruritic and inflammatory diseases. The following tables summarize key quantitative findings from clinical studies.
| Disease State | Analyte | Patient Population | Mean Concentration (pg/mL) | Control Group (pg/mL) | Reference |
| Atopic Dermatitis | Serum IL-31 | Adult AD Patients | 43,142.8 ± 66,981.6 | 7,881.8 ± 1,842.7 | |
| Serum IL-31 | Pediatric AD Patients | 1600 | 220 | [8] | |
| Prurigo Nodularis | Serum IL-31 | Adult PN Patients | 52.9 ± 18.2 | 36.3 ± 10.7 | [9] |
| IL-31 mRNA in Lesions | Adult PN Patients | ~50-fold higher than healthy skin | - | [6] |
Table 1: IL-31 Levels in Pruritic Dermatoses
The therapeutic potential of targeting the IL-31 pathway is highlighted by the efficacy of nemolizumab, a monoclonal antibody against IL-31RA.
| Clinical Trial | Disease | Treatment Group | Primary Outcome Measure | Result | Reference |
| Phase 3 (OLYMPIA 1) | Prurigo Nodularis | Nemolizumab | ≥4-point reduction in PP-NRS at week 16 | 58.4% of patients | [5] |
| Placebo | 16.7% of patients | [5] | |||
| Phase 2 | Prurigo Nodularis | Nemolizumab | Reduction in PP-NRS from baseline at week 4 | -53.0% | [1] |
| Placebo | -20.2% | [1] | |||
| Meta-analysis | Atopic Dermatitis | Nemolizumab | Weighted Mean Difference in Pruritus VAS | -18.86 | [7] |
Table 2: Efficacy of Nemolizumab in Pruritus Reduction
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of IL-31 in neuroimmune communication.
In Vitro Stimulation of Dorsal Root Ganglia (DRG) Neurons
This protocol describes the stimulation of primary sensory neurons with IL-31 to study its direct effects on neuronal activation and signaling.
-
DRG Neuron Culture:
-
Dissect dorsal root ganglia from mice.
-
Digest the ganglia with a solution of collagenase and dispase to dissociate the neurons.
-
Plate the dissociated neurons on coated coverslips and culture in a suitable neurobasal medium supplemented with nerve growth factor.
-
-
IL-31 Stimulation:
-
Prepare a stock solution of recombinant IL-31.
-
After allowing the neurons to adhere and stabilize in culture (typically 24-48 hours), replace the medium with a fresh medium containing the desired concentration of IL-31 (e.g., 10-100 ng/mL).
-
Incubate the neurons with IL-31 for various time points depending on the downstream analysis (e.g., 5-30 minutes for signaling studies, 24-48 hours for gene expression or neurite outgrowth assays).
-
-
Downstream Analysis:
-
Calcium Imaging: Load the neurons with a calcium indicator dye (e.g., Fura-2 AM) and monitor changes in intracellular calcium concentration upon IL-31 application using fluorescence microscopy.
-
Immunocytochemistry: Fix the cells after stimulation and stain for markers of neuronal activation (e.g., phosphorylated ERK) or other proteins of interest.
-
Quantitative PCR (qPCR): Extract RNA from the stimulated neurons and perform qPCR to analyze the expression of genes related to pruritus, inflammation, or neuronal growth.
-
Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation of signaling proteins such as STAT3 and ERK.
-
Animal Model of IL-31-Induced Pruritus
This protocol outlines the induction of scratching behavior in mice through the administration of IL-31.
-
Animal Subjects:
-
Use wild-type mice (e.g., C57BL/6 or BALB/c).
-
Acclimatize the animals to the experimental environment to minimize stress-induced behaviors.
-
-
IL-31 Administration:
-
Inject recombinant IL-31 intradermally into the rostral back or nape of the neck of the mice. A typical dose is 100-300 ng per site.
-
For acute studies, a single injection is administered. For chronic models, repeated injections can be given over several days.
-
-
Behavioral Observation:
-
Immediately after injection, place the mice in individual observation chambers.
-
Videotape the behavior of the mice for a defined period (e.g., 30-60 minutes).
-
A blinded observer should then score the number of scratching bouts directed at the injection site.
-
-
Pharmacological Intervention (Optional):
-
To test the efficacy of potential anti-pruritic compounds, administer the test compound (e.g., an IL-31RA antagonist) prior to the IL-31 injection.
-
Compare the scratching behavior in the treated group to a vehicle-treated control group.
-
Immunofluorescence Staining for IL-31RA in Skin Biopsies
This protocol provides a general framework for the detection and localization of IL-31RA in paraffin-embedded human skin tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker to unmask the antigenic sites.
-
-
Permeabilization and Blocking:
-
Permeabilize the tissue with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular epitopes.
-
Block non-specific antibody binding by incubating the sections in a solution containing normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for IL-31RA overnight at 4°C. The optimal antibody concentration should be determined empirically.
-
-
Secondary Antibody Incubation:
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sections to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantitative Real-Time PCR (qRT-PCR) for IL-31 and IL-31RA mRNA
This protocol describes the quantification of IL-31 and IL-31RA gene expression in skin biopsies.
-
RNA Extraction:
-
Homogenize skin biopsy samples in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (IL-31 and IL-31RA) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
-
Perform the PCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Example Primer Sequences (Human):
-
IL-31 Forward: 5'-AGCTGCAGAACTTTCCAGAG-3'
-
IL-31 Reverse: 5'-TCAGCAGCTTCAGCTCCT-3'
-
IL-31RA Forward: 5'-ATAGCTCTGCGATGTGCGGTCA-3'
-
IL-31RA Reverse: 5'-GCTGGTTTCAGGACTCTCCACA-3'
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Conclusion
The intricate involvement of IL-31 in neuroimmune communication underscores its significance as a therapeutic target for a variety of debilitating conditions characterized by chronic pruritus and inflammation. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the role of IL-31 and develop novel therapeutic interventions targeting this critical signaling pathway. As our understanding of the neuroimmune axis continues to expand, IL-31 is poised to remain at the forefront of innovative research and clinical development.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. youtube.com [youtube.com]
- 3. umaryland.edu [umaryland.edu]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
Methodological & Application
Protocol for Quantification of Interleukin-31 in Human Serum
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-31 (IL-31) is a cytokine that plays a significant role in the pathogenesis of various inflammatory and allergic diseases, including atopic dermatitis, asthma, and inflammatory bowel disease.[1][2] It is primarily produced by activated T helper type 2 (Th2) cells, mast cells, macrophages, and dendritic cells.[3][4] IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ).[3][5] This binding activates downstream signaling pathways, including the JAK/STAT, RAS/ERK, and PI3K/AKT pathways, leading to the expression of inflammatory mediators.[1][3][5] Accurate quantification of IL-31 levels in human serum is crucial for understanding its role in disease, for biomarker discovery, and for evaluating the efficacy of therapeutic interventions targeting the IL-31 pathway. This document provides a detailed protocol for the quantification of human IL-31 in serum samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
IL-31 Signaling Pathway
The binding of IL-31 to its receptor complex (IL-31RA and OSMRβ) on immune and epithelial cells triggers the activation of several intracellular signaling cascades.[3] This activation leads to the phosphorylation of Janus kinases (JAK1 and JAK2) and subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT1, STAT3, and STAT5).[5][6] Concurrently, the RAS/RAF/MEK/ERK and PI3K/AKT pathways are also activated.[3] These signaling events culminate in the transcription of target genes that mediate inflammation and pruritus.[5]
Caption: IL-31 Signaling Pathway
Quantitative Data Summary
Several commercially available ELISA kits can be used for the quantification of human IL-31 in serum. The performance characteristics of these kits are summarized below for easy comparison.
| Kit Provider | Catalog Number | Assay Type | Sensitivity | Range (pg/mL) | Sample Volume |
| Invitrogen | BMS2041-2 | Sandwich ELISA | 1.2 pg/mL | 7.8 - 500 | 50 µL |
| Abcam | ab235637 | Sandwich ELISA | 1.5 pg/mL | 117.2 - 7500 | 50 µL |
| Proteintech | KE00086 | Sandwich ELISA | 7.4 pg/mL | 31.25 - 2000 | 100 µL |
| RayBiotech | ELH-IL31 | Sandwich ELISA | Not Specified | Not Specified | 100 µL |
| Elabscience | E-EL-H5469 | Sandwich ELISA | Not Specified | Not Specified | 100 µL |
| Cosmo Bio USA | CUSABIO-CSB-E13134h | Sandwich ELISA | < 31.25 pg/mL | 125 - 8000 | 100 µL |
Experimental Protocol: Sandwich ELISA
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[4][7][8][9] It is essential to refer to the specific manual of the chosen kit for detailed instructions, as incubation times, reagent concentrations, and other parameters may vary.
Materials and Reagents
-
Human IL-31 ELISA Kit (including pre-coated 96-well plate, standards, detection antibody, streptavidin-HRP, substrate, and stop solution)[7][8]
-
Distilled or deionized water
-
Precision pipettes and tips
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Absorbent paper
-
Microplate reader capable of measuring absorbance at 450 nm[8]
Sample Collection and Handling
-
Serum Collection: Collect whole blood into a serum separator tube.[10]
-
Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[9][10]
-
Centrifugation: Centrifuge at 1000 x g for 15-20 minutes.[10][11]
-
Aliquoting and Storage: Immediately transfer the serum into clean polypropylene tubes. Assay freshly prepared serum or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[10][11][12]
Assay Procedure
Caption: Sandwich ELISA Experimental Workflow
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[9] Prepare working solutions of standards, wash buffer, and antibodies according to the kit manual.[12]
-
Add Standards and Samples: Add 100 µL of each standard, blank, and serum sample to the appropriate wells of the pre-coated microplate.[8][10] It is recommended to run all samples and standards in duplicate.[9]
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[8]
-
Washing: Aspirate the liquid from each well and wash the wells multiple times with 1x Wash Buffer.[10] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[8]
-
Second Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at room temperature).[8]
-
Washing: Repeat the washing step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.[8]
-
Third Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 45 minutes at room temperature).[8]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition and Incubation: Add 100 µL of TMB substrate solution to each well.[8] Incubate the plate in the dark at room temperature for the time specified in the kit manual (e.g., 30 minutes).[8] A blue color will develop in proportion to the amount of IL-31 present.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[8] The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[8][13]
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of IL-31 in the serum samples.
References
- 1. Signaling by IL-31 and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-31—Pruritus Interleukin: Serum Values and Clinical Impact in Chronic Spontaneous Urticaria—A Romanian Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 31 - Wikipedia [en.wikipedia.org]
- 4. Human IL-31 ELISA Kit Elisa Kit KE00086 | Proteintech [ptglab.com]
- 5. Frontiers | Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Human IL-31 ELISA Kit (BMS2041-2) - Invitrogen [thermofisher.com]
- 8. raybiotech.com [raybiotech.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. abeomics.com [abeomics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Human IL-31(Interleukin 31) ELISA Kit - Elabscience® [elabscience.com]
Application of CRISPR-Cas9 to Study IL-31 Function In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-31 (IL-31) is a crucial cytokine implicated in the pathogenesis of pruritus (itch) and inflammatory skin diseases such as atopic dermatitis.[1][2][3] Understanding its precise in vivo functions is paramount for the development of novel therapeutics. The advent of CRISPR-Cas9 technology offers a powerful and precise tool for in vivo gene editing, enabling the targeted disruption of the Il31 gene to elucidate its role in physiological and pathological processes. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study IL-31 function in vivo.
IL-31 Signaling Pathway
IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor (OSMR). This interaction activates downstream signaling cascades, primarily the JAK/STAT, PI3K/AKT, and ERK pathways, leading to the transcription of genes involved in inflammation and pruritus.
Caption: IL-31 Signaling Pathway.
Application of CRISPR-Cas9 for In Vivo IL-31 Knockout
CRISPR-Cas9 can be employed to generate Il31 knockout (KO) animal models, allowing for the direct assessment of IL-31's role in pruritus and inflammation. This can be achieved through two primary approaches:
-
Generation of Germline Il31 Knockout Mice: Microinjection of CRISPR-Cas9 components into zygotes creates genetically modified animals that lack the Il31 gene in all cells.
-
Somatic Cell Gene Editing in Adult Animals: Direct in vivo delivery of CRISPR-Cas9 to specific cell types (e.g., T cells) in adult animals allows for tissue- or cell-type-specific knockout of Il31.
Experimental Protocols
Protocol 1: Generation of Il31 Knockout Mice via Zygote Microinjection
This protocol outlines the generation of mice with a germline deletion of the Il31 gene.
1. Guide RNA (gRNA) Design and Synthesis:
-
Design two gRNAs targeting the coding sequence of the mouse Il31 gene. Online tools can be used for gRNA design to maximize on-target efficiency and minimize off-target effects.
-
Synthesize the gRNAs using commercially available kits.
2. Preparation of Microinjection Mix:
-
Prepare a microinjection buffer containing Cas9 mRNA or protein and the synthesized gRNAs.
3. Zygote Microinjection:
-
Harvest fertilized eggs (zygotes) from superovulated female mice.
-
Microinject the CRISPR-Cas9/gRNA mixture into the pronucleus or cytoplasm of the zygotes.[4]
-
Culture the injected zygotes to the two-cell stage.
4. Embryo Transfer:
-
Transfer the two-cell stage embryos into the oviducts of pseudopregnant female mice.
5. Genotyping and Breeding:
-
Genotype the resulting pups by PCR and Sanger sequencing to identify founder mice with the desired Il31 deletion.
-
Breed founder mice to establish a stable Il31 knockout mouse line.
Caption: Workflow for generating Il31 knockout mice.
Protocol 2: In Vivo Delivery of CRISPR-Cas9 to T Cells using Lipid Nanoparticles (LNPs)
This protocol describes a method for the targeted knockout of Il31 in T cells of adult mice.
1. Preparation of CRISPR-Cas9 Components:
-
Synthesize gRNAs targeting the Il31 gene.
-
Obtain or produce Cas9 mRNA.
2. Formulation of Lipid Nanoparticles (LNPs):
-
Encapsulate the Cas9 mRNA and gRNAs into LNPs. The LNP formulation can be optimized for efficient delivery to T cells.
3. In Vivo Administration:
-
Administer the LNP-CRISPR-Cas9 complexes to adult mice via intravenous injection.
4. Validation of Gene Editing:
-
Isolate T cells from the spleen or lymph nodes of treated mice after a specified time.
-
Perform genomic DNA extraction and PCR followed by sequencing to confirm the disruption of the Il31 gene.
-
Measure IL-31 protein levels in the serum or from stimulated T cells to confirm functional knockout.
Caption: Workflow for in vivo LNP-mediated CRISPR delivery.
Assessment of IL-31 Function In Vivo
Following the successful generation of Il31 knockout models, various phenotypic analyses can be performed to assess the function of IL-31.
Quantification of Pruritus
Scratching behavior is a key indicator of pruritus in mice.
Protocol: Quantification of Scratching Behavior
-
Acclimate individual mice to observation chambers.
-
Record the behavior of the mice using a video camera for a defined period (e.g., 30-60 minutes).
-
Manually or using automated software, quantify the number and duration of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the body.[1]
Measurement of Inflammatory Markers
To assess the role of IL-31 in inflammation, various markers can be measured.
Protocol: Measurement of Inflammatory Cytokines
-
Collect blood samples from Il31 knockout and wild-type control mice.
-
Prepare serum from the blood samples.
-
Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key inflammatory cytokines such as IL-4, IL-5, IL-13, and TNF-α.
Protocol: Histological Analysis of Skin Inflammation
-
Collect skin biopsies from a site of interest.
-
Fix the tissue in formalin and embed in paraffin.
-
Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration and epidermal thickness.
Expected Quantitative Data
Based on studies using conventionally generated Il31 knockout mice, the following outcomes can be anticipated in CRISPR-Cas9 mediated Il31 knockout models.
Table 1: Quantification of Scratching Behavior in a Contact Hypersensitivity Model
| Genotype | Treatment | Scratching Bouts (Number/30 min) | Scratching Duration (seconds/30 min) |
| Wild-Type | Vehicle | 10 ± 2 | 5 ± 1 |
| Wild-Type | FITC | 85 ± 10 | 45 ± 5 |
| Il31 KO | Vehicle | 12 ± 3 | 6 ± 1 |
| Il31 KO | FITC | 35 ± 5 | 18 ± 3 |
*Data are presented as mean ± SEM. *p < 0.01 compared to Wild-Type FITC-treated group. Data are representative based on published literature.[1]
Table 2: Serum Cytokine Levels in an Allergic Inflammation Model
| Genotype | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | IgE (ng/mL) |
| Wild-Type | 50 ± 8 | 150 ± 20 | 200 ± 25 | 1000 ± 150 |
| Il31 KO | 120 ± 15 | 350 ± 40 | 450 ± 50 | 2500 ± 300 |
*Data are presented as mean ± SEM. p < 0.05 compared to Wild-Type group. Data are representative based on published literature indicating a negative regulatory role for IL-31 on type 2 inflammation.[5][6]
Conclusion
The application of CRISPR-Cas9 technology provides a robust and precise platform for investigating the in vivo functions of IL-31. By generating Il31 knockout models, researchers can gain valuable insights into the role of this cytokine in pruritus and inflammation, paving the way for the development of targeted therapies for a range of debilitating skin diseases. The protocols and expected outcomes presented here serve as a comprehensive guide for scientists and drug development professionals embarking on such studies.
References
- 1. IL-31 is crucial for induction of pruritus, but not inflammation, in contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single dose of interleukin-31 (IL-31) causes continuous itch-associated scratching behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of IL-31 on scratching behavior in NC/Nga mice with atopic-like dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of novel Il2rg-knockout mice with clustered regularly interspaced short palindromic repeats (CRISPR) and Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. escholarship.org [escholarship.org]
Application Notes & Protocols: A Murine Model of IL-31-Induced Itch
These application notes provide a detailed methodology for establishing and utilizing a murine model of pruritus induced by Interleukin-31 (IL-31). This model is a valuable tool for researchers, scientists, and drug development professionals investigating the mechanisms of itch and for the preclinical evaluation of novel anti-pruritic therapies.
Introduction
Interleukin-31 (IL-31) is a T-cell-derived cytokine strongly implicated as a key mediator of itch (pruritus), particularly in the context of atopic dermatitis and other pruritic skin diseases.[1][2][3] It exerts its effects by binding to a heterodimeric receptor complex on sensory neurons, which triggers a signaling cascade that results in the sensation of itch.[1][4] Establishing a reliable animal model that recapitulates IL-31-induced itch is crucial for both basic research and the development of targeted therapeutics.
This document outlines the procedures for inducing and assessing itch-related behaviors in mice following the intradermal administration of recombinant murine IL-31. The model is characterized by a delayed onset of scratching behavior, which is a hallmark of IL-31's pruritic action.[5]
IL-31 Signaling Pathway
IL-31 signaling is initiated when IL-31 binds to its receptor, a heterodimeric complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ).[4] This receptor is expressed on various cells, including keratinocytes and, critically for pruritus, on peripheral sensory neurons of the dorsal root ganglia.[1][6][7] The binding of IL-31 to the receptor complex activates the Janus kinase (JAK) family members, specifically JAK1 and JAK2.[4] Activated JAKs then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, with lesser activation of STAT1 and STAT5.[4] In addition to the JAK/STAT pathway, IL-31 receptor engagement also activates the phosphoinositide-3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, contributing to its diverse biological effects.[1][2]
Experimental Protocol and Workflow
The overall workflow involves acclimatizing the animals, preparing and administering the recombinant IL-31, and subsequently recording and analyzing the induced scratching behavior.
References
- 1. Interleukin-31 as a Clinical Target for Pruritus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of the Pruritic Cytokine IL-31 in Autoimmune Skin Diseases [frontiersin.org]
- 3. Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A single dose of interleukin-31 (IL-31) causes continuous itch-associated scratching behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The molecular basis for IL-31 production and IL-31-mediated itch transmission: from biology to drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining of IL-31RA in Skin Biopsies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent detection of Interleukin-31 Receptor Alpha (IL-31RA) in human skin biopsies. This protocol is intended for researchers investigating the role of the IL-31 pathway in various skin pathologies, including atopic dermatitis, prurigo nodularis, and other pruritic conditions.
Introduction
Interleukin-31 (IL-31) is a crucial cytokine implicated in the pathogenesis of chronic inflammatory and pruritic skin diseases.[1][2] It exerts its effects by binding to a heterodimeric receptor complex consisting of IL-31RA and Oncostatin M Receptor Beta (OSMRβ).[1] The expression of IL-31RA has been observed on various cell types within the skin, including keratinocytes, sensory neurons, and immune cells such as macrophages and dendritic cells.[1] Consequently, the visualization and quantification of IL-31RA in skin biopsies are critical for understanding its role in disease and for the development of targeted therapeutics. This document provides a comprehensive immunofluorescence staining protocol for IL-31RA in both frozen and paraffin-embedded human skin sections.
Data Presentation: IL-31RA Expression in Diseased vs. Healthy Skin
The following table summarizes representative quantitative data on IL-31RA expression in skin biopsies from patients with pruritic skin conditions compared to healthy controls, as determined by immunofluorescence analysis in various studies.
| Condition | Tissue Type | Analytical Method | Key Findings | Reference |
| Atopic Dermatitis | Lesional Skin | Immunohistochemistry | Increased IL-31RA expression in inflammatory infiltrates compared to controls. | [3][4][5] |
| Atopic Dermatitis | Lesional Skin | Immunohistochemistry | Higher levels of IL-31RA expression on epidermal keratinocytes compared to normal individuals. | [6] |
| Prurigo Nodularis | Lesional Skin | Immunohistochemistry | Intensity of pruritus correlates with the number of dermal IL-31RA+ cells. | [1] |
| Prurigo Nodularis | Lesional Skin | Immunohistochemistry | 50-fold higher levels of IL-31 in PN lesions compared to healthy skin, implying a role for its receptor. | [7] |
| Healthy Control | Normal Skin | Immunohistochemistry | Basal expression of IL-31RA observed. | [3][4][6] |
Signaling Pathway
The binding of IL-31 to the IL-31RA/OSMRβ receptor complex activates downstream signaling cascades, primarily the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to the transcription of genes involved in inflammation and pruritus.
Caption: IL-31RA Signaling Cascade.
Experimental Workflow
The following diagram outlines the general workflow for immunofluorescence staining of IL-31RA in skin biopsies.
Caption: General Immunofluorescence Workflow.
Experimental Protocols
This section provides detailed methodologies for immunofluorescence staining of IL-31RA in both frozen and formalin-fixed, paraffin-embedded (FFPE) skin sections.
Protocol 1: Staining of Frozen Skin Sections
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or cold acetone
-
Blocking Buffer: 5-10% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100 (PBS-T)
-
Primary Antibody: Goat anti-human IL-31RA polyclonal antibody (or other validated antibody)
-
Secondary Antibody: Fluorophore-conjugated donkey anti-goat IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Coverslips and microscope slides
Procedure:
-
Sample Preparation:
-
Embed fresh skin biopsies in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
Cut 5-10 µm thick sections using a cryostat and mount on charged microscope slides.
-
Air dry the sections for 30 minutes at room temperature.
-
-
Fixation:
-
Fix the sections with 4% PFA for 15 minutes at room temperature or with ice-cold acetone for 10 minutes at -20°C.
-
Wash the slides three times for 5 minutes each in PBS.
-
-
Blocking:
-
Incubate the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IL-31RA antibody to its optimal concentration in Blocking Buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times for 10 minutes each in PBS-T.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the sections with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the slides three times for 10 minutes each in PBS-T, protected from light.
-
-
Counterstaining:
-
Mounting:
-
Mount the sections with a drop of antifade mounting medium and cover with a coverslip.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Protocol 2: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Skin Sections
Materials:
-
Xylene or a xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
All other materials as listed in Protocol 1
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene two times for 5 minutes each.
-
Immerse slides in 100% ethanol two times for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in pre-heated Antigen Retrieval Solution. Common methods include using a microwave, pressure cooker, or water bath. The optimal time and temperature should be determined empirically, but a typical starting point is 20 minutes at 95-100°C.
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides in deionized water and then in PBS.
-
-
Staining:
-
Proceed with the Blocking, Primary Antibody Incubation, Washing, Secondary Antibody Incubation, Counterstaining, and Mounting steps as described in Protocol 1 (steps 3-10).
-
Image Analysis and Quantification
Quantitative analysis of immunofluorescence images can be performed using software such as ImageJ/Fiji or CellProfiler.[10][11] This allows for the measurement of staining intensity and the area of positive staining, providing objective data for comparison between different samples. Key parameters to quantify include:
-
Mean Fluorescence Intensity (MFI): Average intensity of the fluorescent signal within a defined region of interest (e.g., epidermis, dermis).
-
Area Fraction: The percentage of the total area of a region of interest that shows positive staining above a set threshold.
These quantitative approaches provide a more robust analysis than qualitative assessment alone.[12]
References
- 1. Interleukin-31 and Pruritic Skin [mdpi.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. IL-31 expression by inflammatory cells is preferentially elevated in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-31: State of the Art for an Inflammation-Oriented Interleukin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11312779B2 - Methods of treating prurigo nodularis using anti-IL-31RA antibody compositions - Google Patents [patents.google.com]
- 7. Prurigo Nodularis: A Review of IL-31RA Blockade and Other Potential Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAPI Counterstaining Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Quantitative image analysis of protein expression and colocalisation in skin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Image analysis to quantify histological and immunofluorescent staining of ex vivo skin and skin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying the Effect of Interleukin-31 on Neuronal Firing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-31 (IL-31) is a cytokine that plays a critical role in the pathogenesis of pruritus (itch), particularly in the context of atopic dermatitis and other inflammatory skin conditions.[1][2] Unlike many other itch mediators, IL-31 acts directly on a specific subset of sensory neurons to induce the sensation of itch.[3][4] It signals through a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ), which is expressed on dorsal root ganglion (DRG) neurons.[1][5][6]
Understanding the precise mechanisms by which IL-31 modulates neuronal excitability is crucial for the development of novel anti-pruritic therapies. These application notes provide a comprehensive experimental framework, including detailed protocols and data presentation guidelines, for investigating the effects of IL-31 on neuronal firing, from in vitro single-cell analysis to in vivo behavioral models.
IL-31 Signaling Pathway in Sensory Neurons
IL-31 binding to its receptor complex (IL-31RA/OSMRβ) on the surface of sensory neurons initiates a cascade of intracellular signaling events. This activation leads to the phosphorylation of Janus kinases (JAK1 and JAK2), which in turn recruit and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5.[1][5] Concurrently, the IL-31 receptor complex can activate other critical pathways, including the MEK/ERK (MAPK) and PI3K/Akt pathways.[1][6] The culmination of this signaling is the modulation of transient receptor potential (TRP) ion channels, specifically TRPV1 and TRPA1, leading to calcium influx, membrane depolarization, and the generation of action potentials that transmit the itch signal to the central nervous system.[1][3]
References
- 1. Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Sensory Neuron-expressed Interleukin-31 Receptor Mediates T helper Cell-dependent Itch: Involvement of TRPV1 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensory neuron-expressed IL-31 r ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Frontiers | Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues [frontiersin.org]
- 6. Role of Interleukin-31 and Oncostatin M in Itch and Neuroimmune Communication - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IL-31 ELISA Assays
Welcome to the technical support center for IL-31 ELISA assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no signal in my IL-31 ELISA?
A1: Low or no signal in an ELISA can stem from various factors throughout the experimental workflow. The most frequent causes include issues with reagent preparation, procedural errors, and problems with the samples themselves. Specific common causes include insufficient antigen coating, poor antibody affinity, use of expired or improperly stored enzyme conjugates, and degraded substrates.[1][2]
Q2: How can I determine if my reagents are the source of the low signal?
A2: To determine if your reagents are faulty, it is recommended to run a positive control with a known concentration of IL-31. If the positive control also yields a low signal, it is likely that one or more of your reagents have lost activity.[1][3] Key reagents to check are the enzyme conjugate and the substrate, which should be prepared fresh.[1] Also, ensure that antibodies have not been subjected to excessive freeze-thaw cycles.[1][3]
Q3: Can the type of microplate I'm using affect my signal?
A3: Yes, the choice of microplate is crucial. Using a plate with low protein-binding capacity can lead to insufficient coating of the capture antibody, resulting in a weaker signal.[1] If you suspect this is an issue, consider trying plates specifically designed for "enhanced binding".[3]
Q4: My standard curve is flat or has a very low slope. What could be the problem?
A4: A poor standard curve is often due to incorrectly prepared standard solutions.[4] This could be due to improper reconstitution or serial dilutions.[4] It is also possible that the standard has degraded due to improper storage.[5] Always ensure the standard is fully reconstituted and gently mixed before preparing dilutions.[6]
Q5: I see a signal in my standards but not in my samples. What should I investigate?
A5: If your standard curve is acceptable but your samples are not yielding a signal, the issue likely lies with the samples themselves. The concentration of IL-31 in your samples may be below the detection limit of the assay.[4] Alternatively, the sample matrix may be interfering with the assay. It is also possible that the IL-31 in your samples has degraded due to improper collection, storage, or repeated freeze-thaw cycles.[6]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to diagnosing and resolving low signal issues in your IL-31 ELISA experiments.
Problem: Weak or No Signal
dot
Caption: A flowchart for troubleshooting low signal in ELISA assays.
| Potential Cause | Recommended Solution |
| Reagent-Related Issues | |
| Expired or improperly stored reagents | Check the expiration dates on all kit components. Ensure reagents are stored at the recommended temperatures and protected from light where necessary.[1][3] |
| Incorrect reagent preparation | Double-check all dilution calculations for antibodies, standards, and buffers.[4] Ensure lyophilized standards are fully reconstituted.[6] |
| Inactive enzyme conjugate (e.g., HRP) | Prepare the enzyme conjugate fresh for each assay.[1] Avoid repeated freeze-thaw cycles. Sodium azide is an inhibitor of HRP and should not be present in buffers.[3] |
| Degraded substrate solution | Use fresh substrate.[7] TMB substrate should be colorless before use.[2] Protect the substrate from light.[8] |
| Protocol-Related Issues | |
| Insufficient incubation times or incorrect temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[4][7] Ensure all reagents and the plate are at room temperature before starting.[3] |
| Inadequate washing | Ensure complete removal of wash buffer between steps by inverting and tapping the plate on absorbent paper. However, overly aggressive washing can remove bound antibodies or antigen.[3] |
| Wells drying out | Keep the plate covered with an adhesive film during incubations to prevent evaporation.[7][9] |
| Incorrect plate reader settings | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[1][10] |
| Sample-Related Issues | |
| IL-31 concentration below the detection limit | Concentrate the sample or use a less diluted sample.[7] Check that the sample dilution falls within the standard curve range.[9] |
| Sample degradation | Avoid repeated freeze-thaw cycles of samples.[6] Store samples at -20°C or -80°C for long-term storage.[8] |
| Interfering substances in the sample matrix | Not all ELISA kits are compatible with all sample types.[4] If using a new sample matrix, validation may be required. Grossly hemolyzed or lipemic samples should not be used.[6] |
| Antibody and Plate Issues | |
| Insufficient antibody concentration | Increase the concentration of the primary or secondary antibody.[7] |
| Poor antibody binding | Ensure the capture and detection antibodies are compatible and recognize different epitopes of IL-31. |
| Low protein binding to the plate | Use high-quality ELISA plates with high protein-binding capacity.[1] Consider pre-treating wells or using plates with enhanced binding surfaces.[3] |
Experimental Protocols
Standard Sandwich ELISA Protocol for IL-31
This protocol outlines the key steps for a typical sandwich ELISA for the quantification of human IL-31. Note that specific volumes, concentrations, and incubation times may vary depending on the kit manufacturer.
dot
Caption: A generalized workflow for a sandwich ELISA experiment.
-
Plate Coating : An anti-human IL-31 coating antibody is adsorbed onto the microwells, typically overnight at 4°C in a carbonate-bicarbonate buffer (pH 9.6).[1][11]
-
Washing : The plate is washed to remove any unbound coating antibody. This is typically done with a wash buffer such as PBS with 0.05% Tween-20.
-
Blocking : The remaining protein-binding sites on the wells are blocked to prevent non-specific binding. This is usually done with a blocking buffer (e.g., 3% non-fat milk in PBS) for 1-2 hours at room temperature.[11]
-
Washing : The plate is washed again to remove the blocking buffer.
-
Sample/Standard Incubation : IL-31 standards and samples are added to the wells and incubated for 1-2 hours at 37°C to allow the IL-31 to bind to the capture antibody.[8][11]
-
Washing : Unbound components from the samples are washed away.
-
Detection Antibody Incubation : A biotin-conjugated anti-human IL-31 antibody is added to the wells and incubated for 1 hour at 37°C.[6][8] This antibody binds to a different epitope on the captured IL-31.
-
Washing : Unbound detection antibody is washed away.
-
Enzyme Conjugate Incubation : Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin on the detection antibody. The plate is incubated for 30-60 minutes at 37°C.[6][8]
-
Washing : Unbound Streptavidin-HRP is washed away.
-
Substrate Incubation : A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change, which is proportional to the amount of IL-31 present. This incubation is typically 15-30 minutes at 37°C in the dark.[8][10]
-
Stopping the Reaction : A stop solution (e.g., 1M Phosphoric acid) is added to each well to stop the color development.[10]
-
Reading the Plate : The optical density of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[11]
IL-31 Signaling Pathway
IL-31 exerts its biological effects by binding to a heterodimeric receptor complex, which activates downstream signaling cascades.
dot
Caption: The IL-31 signaling pathway upon receptor binding.
Interleukin-31 (IL-31) initiates its signaling cascade by binding to a receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ) subunits.[6] This binding event leads to the activation of several downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK signaling pathways.[6][12] These pathways ultimately result in the transcription of genes involved in inflammation and immune responses.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 3. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 4. arp1.com [arp1.com]
- 5. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biomol.com [biomol.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. abeomics.com [abeomics.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. protocols.io [protocols.io]
- 12. Human IL-31 ELISA Kit (Colorimetric) (NBP1-83745): Novus Biologicals [novusbio.com]
Technical Support Center: Optimizing Recombinant IL-31 Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and bioactivity of recombinant Interleukin-31 (IL-31) for long-term experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the handling and storage of recombinant IL-31.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized recombinant IL-31?
A1: For optimal performance, it is crucial to reconstitute lyophilized IL-31 according to the manufacturer's instructions. Generally, centrifuge the vial briefly to ensure the powder is at the bottom.[1] Reconstitute the protein in sterile, high-purity water or a recommended buffer like sterile Phosphate Buffered Saline (PBS) to a concentration of 0.1-1.0 mg/mL.[2] Avoid vigorous vortexing; instead, gently pipette the solution up and down or swirl the vial to dissolve the protein.
Q2: What are the recommended storage conditions for reconstituted IL-31?
A2: Once reconstituted, the stability of IL-31 depends on the storage temperature and formulation. For short-term storage (up to one week), the protein can be kept at 2-8°C.[2] For long-term storage, it is essential to apportion the reconstituted protein into working aliquots and store them at ≤ -20°C or -80°C.[2] This helps to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation.[3]
Q3: Should I use a carrier protein when storing or diluting recombinant IL-31?
A3: Yes, for extended storage and in diluted working solutions, the use of a carrier protein is highly recommended to prevent adsorption to vial surfaces and improve stability.[2][4] Bovine Serum Albumin (BSA) at a concentration of 0.1% is commonly used.[2]
Q4: What is the expected shelf life of recombinant IL-31?
A4: The shelf life can vary depending on the supplier and storage conditions. Lyophilized IL-31 is generally stable for at least one to two years from the date of receipt when stored desiccated at -20°C.[3] Reconstituted aliquots with a carrier protein are typically stable for at least 3 months when stored at -20°C to -80°C.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of recombinant IL-31 in long-term experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Bioactivity | 1. Improper Storage: Repeated freeze-thaw cycles or storage at incorrect temperatures can denature the protein.[3] 2. Protein Aggregation: IL-31 may form soluble or insoluble aggregates, which are often inactive. Murine IL-31, in particular, has been noted to form covalent aggregates during biosynthesis.[1] 3. Adsorption to Surfaces: At low concentrations, the protein can stick to the surface of storage vials or labware. | 1. Optimize Storage: Aliquot the reconstituted protein into single-use volumes and store at ≤ -20°C or -80°C.[2] Avoid using frost-free freezers.[5] 2. Assess Aggregation: Analyze the protein sample using Size Exclusion Chromatography (SEC) or SDS-PAGE under non-reducing and reducing conditions. (See Experimental Protocols section). Consider using stabilizing excipients (see Table 2). 3. Use Carrier Proteins: For long-term storage of diluted stocks, add a carrier protein like 0.1% BSA.[2] |
| Visible Precipitate or Cloudiness (Aggregation) | 1. Incorrect Reconstitution: Using an inappropriate solvent or vortexing too vigorously can lead to precipitation.[1] 2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for IL-31 stability. 3. Freeze-Thaw Cycles: Physical stress from freezing and thawing can cause aggregation.[3] | 1. Gentle Reconstitution: Reconstitute gently as per manufacturer guidelines, typically in sterile water or PBS.[2] If solubility issues persist, allowing the vial to sit at 4°C overnight may help.[1] 2. Buffer Optimization: Consider dialysis into a different buffer. A common formulation buffer is 10 mM Sodium Phosphate, pH 7.5.[2] The addition of excipients like sugars (e.g., trehalose, sucrose) or polyols can enhance stability.[6][7] 3. Aliquot Diligently: Prepare single-use aliquots immediately after reconstitution to minimize freeze-thaw cycles.[4] |
| Inconsistent Experimental Results | 1. Variable Protein Activity: Different aliquots may have different levels of active protein due to improper storage or handling. 2. Inaccurate Protein Concentration: The actual concentration of active monomer may be lower than assumed due to aggregation. | 1. Standardize Handling: Ensure all aliquots are handled consistently. Perform a bioactivity assay (e.g., STAT3 phosphorylation) on a new batch to establish a baseline.[2][8] 2. Quantify Monomeric Protein: Use SEC-HPLC to determine the percentage of monomeric, active IL-31 in your stock solution.[7] Adjust experimental concentrations based on the monomeric content. |
Data Presentation: Storage and Formulation Recommendations
Table 1: Recommended Storage Conditions for Recombinant IL-31
| State | Storage Temperature | Duration | Key Considerations |
| Lyophilized | 2-8°C | Short-term | Keep desiccated. |
| -20°C to -80°C | Long-term (≥1 year)[3][4] | Preferred for long-term storage, keep desiccated.[2] | |
| Reconstituted (in recommended buffer) | 2-8°C | Up to 1 week[2] | For immediate use. |
| -20°C to -80°C | Up to 3 months (with carrier protein)[2][3] | Aliquot into working volumes to avoid freeze-thaw cycles.[2] |
Table 2: Common Excipients for Enhancing Protein Stability
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Preferential exclusion, vitrification; increases the glass transition temperature (Tg) in lyophilized states.[6][7] | 2-10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface adsorption and aggregation at interfaces.[9] | 0.01-0.1% (v/v) |
| Amino Acids | Arginine, Glycine | Can suppress aggregation and improve solubility. | 50-250 mM |
| Carrier Proteins | Bovine Serum Albumin (BSA) | Prevents loss due to surface adsorption, especially at low concentrations.[2] | 0.1-1% (w/v) |
Experimental Protocols
Protocol 1: Assessment of IL-31 Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an excellent method for detecting and quantifying aggregates.
Methodology:
-
System Preparation: Equilibrate an SEC column (e.g., Superdex 75 or similar, suitable for proteins in the 3-70 kDa range) with a suitable mobile phase (e.g., 1X PBS, pH 7.4) at a flow rate of 0.5 mL/min.[10][11]
-
Sample Preparation: Dilute the recombinant IL-31 sample to a final concentration of 0.5-1.0 mg/mL in the mobile phase buffer. Centrifuge the sample at >10,000 x g for 10 minutes to remove any large insoluble aggregates.[10]
-
Injection and Analysis: Inject 20-50 µL of the prepared sample onto the column.[10]
-
Data Interpretation: Monitor the elution profile at 280 nm. A single, sharp peak at the expected retention time for a ~16 kDa protein corresponds to monomeric IL-31.[2][4] Earlier eluting peaks represent soluble aggregates (dimers, trimers, or higher-order oligomers). The peak area can be used to quantify the percentage of monomer versus aggregates.
Protocol 2: Evaluation of IL-31 Thermal Stability by Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions. An increase in the melting temperature (Tm) indicates enhanced protein stability.
Methodology:
-
Reagent Preparation:
-
Assay Setup (96-well plate format):
-
In each well of a qPCR plate, add the protein solution.
-
Add the fluorescent dye to each well.
-
The final reaction volume is typically 20-50 µL.[14]
-
-
Thermal Denaturation:
-
Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the sigmoidal transition in the resulting curve represents the melting temperature (Tm). Higher Tm values correlate with greater protein stability under the tested buffer conditions.
Protocol 3: IL-31 Bioactivity Assay (STAT3 Phosphorylation)
The biological activity of IL-31 can be determined by its ability to induce the phosphorylation of STAT3 in responsive cell lines.
Methodology:
-
Cell Culture: Culture a responsive cell line (e.g., U-87 MG human glioblastoma cells) to ~80% confluency.[2]
-
Cell Stimulation: Serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of the recombinant IL-31 for 15-30 minutes at 37°C.[8]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phospho-STAT3:
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
ELISA: Use a commercially available ELISA kit designed to specifically detect p-STAT3 (e.g., STAT3 [pY705] ELISA Kit).[4]
-
-
Data Analysis: Quantify the level of STAT3 phosphorylation relative to the total STAT3. A dose-dependent increase in p-STAT3 indicates that the recombinant IL-31 is biologically active.
Mandatory Visualizations
Caption: IL-31 binds its receptor complex (IL-31RA/OSMRβ), activating JAK/STAT, PI3K/AKT, and MAPK pathways.
Caption: Experimental workflow for handling and assessing the stability of recombinant IL-31 for long-term use.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. innov-research.com [innov-research.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. raybiotech.com [raybiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing storage stability of lyophilized recombinant human interleukin-11 with disaccharide/hydroxyethyl starch mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, purification, and biological characterization of recombinant human interleukin-31 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GB12-09, a bispecific antibody targeting IL4Rα and IL31Rα for atopic dermatitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing IL-31 Immunohistochemistry Staining
Welcome to the technical support center for improving the specificity of Interleukin-31 (IL-31) immunohistochemistry (IHC) staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their IL-31 IHC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background staining in IL-31 IHC?
A1: High background staining in IL-31 IHC is often due to non-specific binding of primary or secondary antibodies. This can be caused by several factors, including insufficient blocking, inappropriate antibody concentration, or issues with tissue processing.[1][2]
Q2: How can I be sure that my IL-31 antibody is specific to the target protein?
A2: Antibody specificity is crucial for reliable IHC results. To validate the specificity of your IL-31 antibody, it is recommended to use negative controls such as tissue from an IL-31 knockout animal, or by performing a peptide blocking experiment where the antibody is pre-incubated with the immunizing peptide.[3] Additionally, selecting an antibody that has been validated for IHC by the manufacturer is a critical first step.[1][3]
Q3: I am not getting any signal in my IL-31 IHC. What are the possible reasons?
A3: A complete lack of signal can stem from several issues. These include problems with the primary antibody (inactivity or incorrect dilution), insufficient antigen retrieval, or errors in the detection steps. It's also possible that IL-31 is not present or is at a very low level in your specific tissue sample.[2]
Q4: What are the best positive and negative controls for IL-31 IHC in skin tissue?
A4: For a positive control, skin biopsies from patients with atopic dermatitis are often used, as IL-31 expression is elevated in these tissues.[4][5][6] For a negative control, you can use a section of the same tissue incubated with an isotype control antibody instead of the primary IL-31 antibody. Another approach is to use non-immune serum from the same species as the primary antibody.
Troubleshooting Guide
This guide addresses common issues encountered during IL-31 IHC and provides systematic steps to resolve them.
Problem 1: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking serum (e.g., from 5% to 10% normal goat serum if using a goat anti-rabbit secondary). Ensure the serum is from the same species as the secondary antibody. Alternatively, use a protein-based blocker like Bovine Serum Albumin (BSA). |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500).[7] |
| Secondary Antibody Non-Specificity | Use a secondary antibody that has been cross-adsorbed against the species of your sample tissue to minimize cross-reactivity.[2] |
| Endogenous Biotin or Enzyme Activity | If using a biotin-based detection system, block for endogenous biotin using an avidin/biotin blocking kit.[8] For HRP-based detection, quench endogenous peroxidase activity with a 3% H₂O₂ solution.[9] |
| Issues with Washing Steps | Increase the duration and/or number of washes between antibody incubation steps to more effectively remove unbound antibodies. |
Problem 2: Weak or No Staining
| Potential Cause | Recommended Solution |
| Primary Antibody Inactivity or Low Concentration | Use a fresh aliquot of the primary antibody and consider increasing its concentration or extending the incubation time (e.g., overnight at 4°C).[7] |
| Insufficient Antigen Retrieval | Optimize the antigen retrieval method. For IL-31 in paraffin-embedded tissue, Heat-Induced Epitope Retrieval (HIER) is commonly used. Test different buffers (e.g., citrate buffer pH 6.0 vs. Tris-EDTA pH 9.0) and heating times/temperatures.[10] |
| Improper Tissue Fixation | Ensure that the tissue was not over-fixed, as this can mask the epitope. If possible, standardize the fixation time for all samples. |
| Inactive Detection Reagents | Verify the activity of your enzyme conjugates and substrates by using a known positive control slide. |
Quantitative Data Summary
Optimizing key parameters is essential for achieving a high signal-to-noise ratio. The following table provides a representative example of how to titrate a primary antibody concentration to improve staining specificity.
| Primary Antibody Dilution | Signal Intensity (Positive Control) | Background Staining (Negative Control) | Signal-to-Noise Ratio (Subjective Score) |
| 1:50 | ++++ | +++ | Low |
| 1:100 | +++ | ++ | Moderate |
| 1:250 | +++ | + | High (Optimal) |
| 1:500 | ++ | + | Moderate |
| 1:1000 | + | +/- | Low |
This table is a representative example. Optimal dilutions must be determined experimentally for each antibody and tissue type.
Experimental Protocols
Detailed Protocol for IL-31 IHC on Paraffin-Embedded Human Skin
This protocol is a compilation based on methodologies reported for IL-31 staining in atopic dermatitis skin biopsies.[4][6][11]
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
2. Antigen Retrieval (HIER):
-
Submerge slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for 20-30 minutes.
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Wash 3 x 5 minutes in PBS.
4. Blocking:
-
Incubate sections with 10% normal goat serum in PBS for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary anti-IL-31 antibody in PBS with 1% BSA to the pre-determined optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash slides 3 x 5 minutes in PBS.
-
Incubate with a biotinylated goat anti-rabbit/mouse secondary antibody (depending on the primary antibody host) for 1 hour at room temperature.
7. Detection:
-
Wash slides 3 x 5 minutes in PBS.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides 3 x 5 minutes in PBS.
-
Apply DAB substrate and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by immersing in distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
Visualizations
IL-31 Signaling Pathway
Caption: IL-31 signaling cascade.
IHC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common IHC issues.
References
- 1. biocompare.com [biocompare.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. IL-31: State of the Art for an Inflammation-Oriented Interleukin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-31 expression by inflammatory cells is preferentially elevated in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Antibody Selection for IHC: Monoclonal vs. Polyclonal : Novus Biologicals [novusbio.com]
- 8. IHC-P protocols | Abcam [abcam.com]
- 9. cdn.hellobio.com [cdn.hellobio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. IL-31 is associated with cutaneous lymphocyte antigen-positive skin homing T cells in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Monoclonal Anti-IL-31 Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of monoclonal anti-IL-31 antibodies.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experimental workflow.
| Issue/Question | Possible Causes | Recommended Solutions |
| Low Antibody Titer | 1. Suboptimal cell culture conditions (pH, temperature, dissolved oxygen).[1][2] 2. Low cell line productivity.[3][4] 3. Nutrient depletion in the culture medium. | 1. Optimize critical process parameters such as pH (e.g., maintain at 7.2) and initial viable cell density (e.g., lower to 0.2 x 10^6 cells/mL).[2] 2. Perform single-cell cloning to select high-producing cell lines. 3. Implement fed-batch or perfusion strategies to replenish nutrients.[1] |
| Antibody Aggregation | 1. Suboptimal buffer conditions (pH, ionic strength). 2. High protein concentration. 3. Freeze-thaw cycles.[1] 4. Shear stress during processing. | 1. Screen for optimal buffer conditions using a design of experiments (DoE) approach. 2. Optimize the protein concentration during purification and formulation. 3. Minimize freeze-thaw cycles and consider storing at 4°C for short periods.[5] 4. Use low-shear pumps and minimize agitation during processing. |
| Product Impurities (e.g., Host Cell Proteins, DNA) | 1. Inefficient purification steps.[3] 2. Cell lysis during culture. | 1. Optimize the purification process, potentially adding an additional chromatography step (e.g., ion exchange). 2. Monitor cell viability and harvest before significant cell death occurs. |
| Glycosylation Profile Altered After Scale-Up | 1. Changes in cell culture conditions (e.g., dissolved oxygen, pH, temperature).[6] 2. Different media and feed formulations.[6] | 1. Maintain consistent cell culture conditions between scales.[6] 2. If changes in media are necessary, re-evaluate the functional activity of the antibody to ensure it has not been negatively impacted.[6] |
| Loss of Antibody Activity | 1. Protein misfolding or degradation.[7] 2. Incorrect storage conditions.[5] | 1. Ensure proper protein folding through optimized expression and refolding protocols. 2. Store the purified antibody at recommended temperatures (e.g., -20°C for long-term storage) and avoid repeated freeze-thaw cycles.[5] |
Frequently Asked Questions (FAQs)
1. What is the role of IL-31 and why is it a target for monoclonal antibody therapy?
Interleukin-31 (IL-31) is a cytokine primarily produced by T helper 2 (Th2) cells.[8] It is a key mediator in the pathogenesis of pruritus (itching) and inflammation associated with skin diseases like atopic dermatitis and prurigo nodularis.[8][9] IL-31 signals through a receptor complex on sensory neurons, epidermal keratinocytes, and immune cells, leading to the sensation of itch and skin barrier dysfunction.[8] Monoclonal antibodies that target either IL-31 or its receptor (IL-31RA) can block this signaling pathway, thereby reducing itch and inflammation.[8][10]
2. What are the major challenges in scaling up the production of anti-IL-31 monoclonal antibodies?
The primary challenges include maintaining product quality and consistency, ensuring scalability of the process, and managing costs.[3][7] Specific issues that can arise during scale-up are difficulties in maintaining optimal and homogenous cell culture conditions in larger bioreactors, the potential for increased shear stress on cells, and ensuring the purification process can handle the larger volumes while maintaining purity.[6]
3. What are the critical quality attributes (CQAs) for an anti-IL-31 monoclonal antibody?
Critical quality attributes for a therapeutic monoclonal antibody like an anti-IL-31 mAb typically include:
-
Purity: Low levels of aggregates, fragments, and host cell-related impurities.
-
Potency: The ability to bind to IL-31 and neutralize its activity, which can be assessed through in vitro cell-based assays.[9]
-
Glycosylation Profile: The pattern of glycans on the antibody, which can affect its efficacy and half-life.[6]
-
Charge Variants: The presence of acidic or basic variants, which can impact stability and activity.
-
Stability: Resistance to degradation and aggregation under storage and handling conditions.[7]
4. How can process analytical technology (PAT) be implemented to improve the manufacturing of anti-IL-31 mAbs?
Process Analytical Technology (PAT) involves the use of in-line or at-line analytical tools to monitor critical process parameters and quality attributes in real-time. This allows for better process understanding and control. For anti-IL-31 mAb production, PAT can be used to monitor cell density and viability, nutrient and metabolite concentrations in the bioreactor, and product quality attributes during purification.[11] This data-driven approach enables proactive adjustments to the process to maintain consistency and improve product quality.[11]
Data on Process Improvements
The following table summarizes quantitative data from a case study on accelerating monoclonal antibody production.
| Process Parameter | Standard Process | Accelerated Process | Improvement |
| Production Duration | 14 days | 8 days | 43% reduction |
| Seeding Density | 1x | 25x | 25-fold increase |
| Final Antibody Titer | Similar | Similar | Maintained |
| Acidic Variants | Baseline | 12-20% lower | Improved Product Quality |
| Data adapted from a case study on accelerating monoclonal antibody production processes.[3] |
Experimental Protocols
Cell Line Development for High-Yielding Anti-IL-31 mAb Production
-
Transfection: Transfect a suitable host cell line (e.g., CHO cells) with a vector encoding the heavy and light chains of the anti-IL-31 monoclonal antibody.
-
Selection: Select for stably transfected cells using an appropriate selection marker.
-
Single-Cell Cloning: Isolate single cells to establish monoclonal cell lines.
-
Screening: Screen the monoclonal cell lines for antibody production using an ELISA assay.
-
Expansion and Banking: Expand the highest-producing clones and establish a master cell bank (MCB) and working cell bank (WCB) for consistent production.
Fed-Batch Cell Culture in a 5L Bioreactor
-
Inoculation: Inoculate a 5L bioreactor with a seed culture of the selected anti-IL-31 mAb-producing CHO cell line at a target viable cell density.
-
Culture Conditions: Maintain the culture at a controlled temperature (e.g., 37°C), pH (e.g., 7.2), and dissolved oxygen level.
-
Feeding Strategy: Implement a fed-batch strategy by adding a concentrated nutrient feed solution at regular intervals to replenish depleted nutrients and maintain cell growth and productivity.
-
Monitoring: Monitor cell growth, viability, and key metabolites (e.g., glucose, lactate) throughout the culture duration.
-
Harvest: Harvest the cell culture fluid when the desired antibody titer is reached or when cell viability begins to decline significantly.
Purification of Anti-IL-31 mAb
-
Clarification: Remove cells and cell debris from the harvested cell culture fluid by centrifugation and/or depth filtration.
-
Protein A Affinity Chromatography (Capture Step): Load the clarified harvest onto a Protein A affinity column. Wash the column to remove unbound impurities and then elute the bound anti-IL-31 mAb using a low pH buffer.
-
Viral Inactivation: Perform a low pH viral inactivation step to inactivate any potential enveloped viruses.
-
Ion-Exchange Chromatography (Polishing Step): Further purify the antibody using cation or anion exchange chromatography to remove remaining host cell proteins, DNA, and antibody aggregates.
-
Viral Filtration: Pass the purified antibody through a viral filter to remove any potential viral contaminants.
-
Ultrafiltration/Diafiltration (Formulation): Concentrate the purified antibody and exchange it into the final formulation buffer using ultrafiltration/diafiltration.
Visualizations
Caption: IL-31 Signaling Pathway.
Caption: Monoclonal Antibody Production Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. biomatik.com [biomatik.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Monoclonal Antibody Manufacturing: Process Optimization, Cost Reduction Strategies, and Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. 46929769.fs1.hubspotusercontent-na1.net [46929769.fs1.hubspotusercontent-na1.net]
- 7. susupport.com [susupport.com]
- 8. tandfonline.com [tandfonline.com]
- 9. US8017122B2 - Methods of using IL-31 monoclonal antibodies to reduce inflammation - Google Patents [patents.google.com]
- 10. Exploring the Potentiality of a Plant Platform for Monoclonal Antibody Production in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
Technical Support Center: Patient-Derived Xenograft (PDX) Models of Atopic Dermatitis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with patient-derived xenograft (PDX) models of atopic dermatitis (AD).
Troubleshooting Guides
This section addresses specific issues that may arise during the establishment and utilization of AD PDX models.
| Problem/Question | Potential Causes | Recommended Solutions |
| Low or Failed Engraftment of AD Skin Biopsies | Donor-Related Factors: - Low inflammation in the donor tissue. - Intrinsic vs. extrinsic AD subtype. - Patient's ongoing treatments (e.g., systemic corticosteroids).[1] - Older patient age.[2] Technical Issues: - Ischemia time (time from biopsy to implantation). - Size and thickness of the skin graft.[3] - Surgical technique and trauma to the tissue. - Choice of immunodeficient mouse strain. | Donor Selection: - Prioritize biopsies from lesional skin with active inflammation. - Document patient's clinical phenotype, including IgE levels and treatment history. - Consider that biopsies from patients with more severe, relapsed, or treatment-refractory disease may have higher engraftment rates.[2] Procedural Optimization: - Minimize the time between tissue acquisition and implantation. - Prepare skin grafts of appropriate size and thickness (full-thickness grafts of 2x2.5 cm have been described).[3] - Ensure aseptic surgical technique to prevent infection. - Use highly immunodeficient mouse strains like NOD-scid IL2Rgammanull (NSG) mice for optimal engraftment. |
| High Variability in Disease Phenotype Between PDX Models from Different Donors | Patient Heterogeneity: - Atopic dermatitis is a highly heterogeneous disease with different endotypes (e.g., Th2-dominant, Th17/Th22-dominant).[3] - Differences in patient's genetic background (e.g., filaggrin mutations). - Variation in the skin microbiome of the donor. | Experimental Design: - Stratify experiments based on patient clinical and molecular data (e.g., IgE levels, cytokine profiles, filaggrin mutation status). - Increase the number of donors per experimental group to account for inter-patient variability. - Characterize the molecular and cellular profile of the initial patient biopsy to correlate with PDX phenotype. |
| Inconsistent or Weak Inflammatory Phenotype in Engrafted Skin | Suboptimal Immune Reconstitution: - Lack of human immune cells to drive the inflammatory process in the xenograft. Graft Adaptation: - The engrafted skin may partially lose its inflammatory characteristics over time in the absence of the human immune system. | Model Refinement: - Consider the creation of humanized mouse models by co-transplanting human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system.[4][5] - Injecting autologous Th2-polarized cells into the graft can induce AD-like lesions.[6] |
| Difficulty in Assessing Therapeutic Efficacy Due to Model Variability | Inter-animal and Inter-donor Heterogeneity: - As with the disease phenotype, the response to treatment can be highly variable between PDX models from different donors.[1][7] | Study Design and Analysis: - Use a sufficient number of animals per treatment group for each donor model to achieve statistical power. - Establish baseline disease severity for each animal before initiating treatment. - Consider using each donor as its own cohort to assess treatment effects within a specific genetic and disease background. - For novel therapeutics, compare with a standard-of-care control group (e.g., topical corticosteroids or calcineurin inhibitors). |
Frequently Asked Questions (FAQs)
1. What are the key sources of variability in AD PDX models?
The primary source of variability is the inherent heterogeneity of atopic dermatitis in the human population.[3] This includes differences in:
-
Immune Profiles: Patients can have varying levels of Th1, Th2, Th17, and Th22 immune responses.[3]
-
Genetic Predisposition: Mutations in genes like filaggrin (FLG) can significantly impact skin barrier function.
-
Clinical Phenotype: The severity and presentation of AD (e.g., acute vs. chronic, high vs. normal IgE levels) differ among patients.[8]
-
Skin Microbiome: The composition of bacteria on the donor's skin can influence the inflammatory state.
2. Which immunodeficient mouse strain is best for establishing AD PDX models?
Highly immunodeficient strains are recommended to minimize the risk of graft rejection. Strains such as NOD-scid IL2Rgammanull (NSG) mice are often preferred as they lack mature T cells, B cells, and NK cells, providing a more permissive environment for the engraftment of human tissue and cells.
3. How can I quantify the inflammatory response in my AD PDX model?
The inflammatory response can be quantified using a combination of methods:
-
Histology: Hematoxylin and eosin (H&E) staining to assess epidermal thickness, spongiosis, and immune cell infiltration.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Staining for specific immune cell markers (e.g., CD3+ for T cells, CD4+ for helper T cells, mast cell tryptase) and inflammatory mediators.
-
Gene Expression Analysis: qPCR or RNA-sequencing of the xenograft tissue to measure the expression of key cytokines and chemokines (e.g., IL-4, IL-13, IL-31, TSLP).
-
Protein Analysis: ELISA or multiplex assays on tissue lysates to quantify cytokine protein levels.
4. How long does it take to establish a stable AD PDX model?
The timeline can vary, but generally, it takes several weeks for the human skin graft to fully engraft and establish a stable blood supply. It is recommended to allow at least 4-6 weeks post-transplantation before initiating experimental manipulations.[8]
Data Presentation
Table 1: Expected Variability in Cytokine Profiles in AD PDX Models Based on Patient Endotype
| Patient Endotype | Key Cytokines Expected to be Elevated in PDX Model | Associated Clinical Phenotype |
| Extrinsic (Allergic) AD | High levels of Th2 cytokines: IL-4, IL-5, IL-13.[9] | High serum IgE levels, positive skin prick tests. |
| Intrinsic (Non-Allergic) AD | May show higher levels of IFN-γ and IL-10 compared to atopic forms.[9] | Normal serum IgE levels, negative skin prick tests. |
| Pediatric AD | Predominance of Th2 and Th17-related cytokines. | Often presents with acute, oozing lesions. |
| Adult AD | Mixed Th1/Th2 profile, with increased IFN-γ in addition to Th2 cytokines. | More chronic, lichenified lesions. |
Table 2: Factors Potentially Influencing Engraftment Success of AD Skin Biopsies
| Factor | Influence on Engraftment | Considerations for Experimental Design |
| Disease Severity (e.g., SCORAD) | Higher severity may correlate with better engraftment. | Prioritize biopsies from patients with moderate-to-severe AD. |
| Lesional vs. Non-lesional Skin | Lesional skin is more likely to engraft and retain the disease phenotype. | Use non-lesional skin from the same patient as a control. |
| Patient Age | Younger patient age has been associated with higher engraftment rates in some PDX models.[2] | Record patient age as a variable for analysis. |
| Prior Systemic Treatment | Recent use of systemic immunosuppressants may reduce inflammation and lower engraftment success.[1] | Obtain a detailed treatment history from the donor. |
| Tissue Quality and Handling | High-quality, fresh tissue with minimal ischemic time is crucial. | Standardize the protocol for tissue collection, transport, and processing. |
Experimental Protocols
Protocol 1: Establishment of AD PDX Model
This protocol outlines the key steps for engrafting human atopic dermatitis skin onto an immunodeficient mouse.
-
Animal Model: Use severely immunodeficient mice, such as NSG (NOD-scid IL2Rgammanull), aged 6-8 weeks.
-
Anesthesia and Analgesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Administer a pre-operative analgesic.
-
Surgical Preparation: Shave the dorsal back of the mouse and sterilize the area with an antiseptic solution.
-
Graft Bed Preparation: Create a full-thickness skin excision on the dorsum of the mouse, typically 2 cm x 2.5 cm.[3]
-
Human Skin Preparation: Obtain a fresh, sterile skin biopsy from a patient with atopic dermatitis. Trim the biopsy to the size of the excision site, removing excess subcutaneous fat.
-
Grafting: Place the human skin graft onto the prepared graft bed on the mouse.
-
Suturing: Suture the graft to the mouse skin using 5-0 or 6-0 sutures.
-
Bandaging: Cover the graft with a non-adherent dressing and secure it with a bandage.
-
Post-operative Care: House the mice in a sterile environment. Monitor for signs of pain, distress, infection, and graft rejection. Provide post-operative analgesia as needed. Bandages can typically be removed after 7-14 days.[8]
-
Engraftment Period: Allow 4-6 weeks for the graft to fully vascularize and engraft before initiating experiments.
Mandatory Visualizations
Caption: Experimental workflow for establishing an atopic dermatitis PDX model.
Caption: Key signaling pathways in atopic dermatitis pathogenesis.
Caption: Factors contributing to variability in AD PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. The ongoing trends of patient‐derived xenograft models in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunophenotypes in Atopic Dermatitis..... [athenaeumpub.com]
- 4. Old and newer systemic therapies benefit patients with chronic eczema | MDedge [mdedge.com]
- 5. Multifaceted analysis of cross-tissue transcriptomes reveals phenotype–endotype associations in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atopic Dermatitis Phenotypes Impact Expression of Atopic Diseases Despite Similar Mononuclear Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokines Levels in Children Affected by Atopic and Nonatopic Eczema [opendermatologyjournal.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Decoding the Itch: A Comparative Guide to IL-31 Receptor Signaling
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the downstream signaling cascade of the Interleukin-31 (IL-31) receptor and its alternatives, supported by experimental data and detailed protocols.
Interleukin-31, a key cytokine implicated in chronic inflammatory and pruritic diseases such as atopic dermatitis, exerts its effects by binding to a heterodimeric receptor complex. This engagement triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways. Understanding the intricacies of these pathways is crucial for the development of targeted therapeutics aimed at alleviating itch and inflammation.
The IL-31 Receptor Signaling Cascade: A Three-Pronged Approach
Upon binding of IL-31 to its receptor, composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ) subunits, a conformational change occurs, leading to the activation of associated Janus kinases (JAKs). This initiates a signaling cascade that can be broadly categorized into three major pathways:
-
The JAK/STAT Pathway: This is a primary and rapid signaling route for many cytokines, including IL-31. Activated JAKs (primarily JAK1 and JAK2) phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites then serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. For the IL-31 receptor, this predominantly involves the recruitment and phosphorylation of STAT1, STAT3, and STAT5. Once phosphorylated, STATs dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in inflammation, cell proliferation, and differentiation.
-
The MAPK Pathway: The IL-31 receptor also activates the MAPK signaling cascade, a crucial pathway involved in a wide range of cellular processes. This activation can occur through various upstream adaptors. The three major MAPK families implicated in IL-31 signaling are:
-
Extracellular signal-regulated kinases (ERK): Play a significant role in cell proliferation and differentiation.
-
c-Jun N-terminal kinases (JNK): Are involved in stress responses and apoptosis.
-
p38 Mitogen-Activated Protein Kinases: Are also activated by cellular stress and play a role in inflammation.
-
-
The PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Following IL-31 receptor activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets, influencing a range of cellular functions.
Quantitative Comparison of IL-31 Induced Signaling
The activation of downstream signaling molecules is a dynamic process that can be quantified to compare the cellular response to IL-31. The following tables summarize representative quantitative data on the phosphorylation of key signaling proteins following IL-31 stimulation in different cell types.
Table 1: IL-31 Induced STAT Phosphorylation
| Cell Type | IL-31 Concentration | Time Point | Phosphorylated Protein | Fold Increase (vs. Control) | Reference |
| Human Macrophages | 50 ng/mL | 15 min | p-STAT1 | Strong activation | [1] |
| Human Macrophages | 50 ng/mL | 15 min | p-STAT5 | Strong activation | [1] |
| Intestinal Epithelial Cells (HCT116) | 100 ng/mL | 15 min | p-STAT1 | Moderate activation | [2] |
| Intestinal Epithelial Cells (HCT116) | 100 ng/mL | 15 min | p-STAT3 | Moderate activation | [2] |
| Diffuse Cutaneous Systemic Sclerosis Dermal Fibroblasts | 50 ng/mL | 10 min | p-STAT1 | ~3.6 | [3] |
| Diffuse Cutaneous Systemic Sclerosis Dermal Fibroblasts | 50 ng/mL | 20 min | p-STAT1 | ~3.3 | [3] |
| Diffuse Cutaneous Systemic Sclerosis Dermal Fibroblasts | 50 ng/mL | 10 min | p-STAT3 | ~2.1 | [3] |
| Diffuse Cutaneous Systemic Sclerosis Dermal Fibroblasts | 50 ng/mL | 20 min | p-STAT3 | ~7.2 | [3] |
| Diffuse Cutaneous Systemic Sclerosis Dermal Fibroblasts | 50 ng/mL | 10 min | p-STAT5 | ~1.4 | [3] |
| Diffuse Cutaneous Systemic Sclerosis Dermal Fibroblasts | 50 ng/mL | 20 min | p-STAT5 | ~1.3 | [3] |
Table 2: IL-31 Induced MAPK and PI3K/Akt Phosphorylation
| Cell Type | IL-31 Concentration | Time Point | Phosphorylated Protein | Fold Increase (vs. Control) | Reference |
| Human Macrophages | 50 ng/mL | 15 min | p-ERK1/2 | Activation | [1] |
| Intestinal Epithelial Cells (HCT116) | 100 ng/mL | 15 min | p-ERK1/2 | Activation | [2] |
| Intestinal Epithelial Cells (HCT116) | 100 ng/mL | 15 min | p-Akt | Activation | [2] |
| Eosinophils (in co-culture with fibroblasts) | 100 ng/mL | 30 min | p-ERK | Significant activation | [4] |
| Fibroblasts (in co-culture with eosinophils) | 100 ng/mL | 30 min | p-ERK | Significant activation | [4] |
| Eosinophils (in co-culture with fibroblasts) | 100 ng/mL | 30 min | p-Akt | Significant activation | [4] |
| Fibroblasts (in co-culture with eosinophils) | 100 ng/mL | 30 min | p-Akt | Significant activation | [4] |
Alternative Signaling Pathways in Pruritus
While IL-31 is a major player in the sensation of itch, several other signaling pathways contribute to pruritus, offering alternative therapeutic targets.
-
TRPV1 and TRPA1: Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) are ion channels expressed on sensory neurons that can be activated by a variety of stimuli, including inflammatory mediators. They are implicated in both histaminergic and non-histaminergic itch.[5][6][7]
-
Substance P / Neurokinin 1 Receptor (NK1R): Substance P, a neuropeptide, and its receptor, NK1R, are involved in the transmission of itch signals in both the peripheral and central nervous systems.[5][8][9]
-
Serotonin Receptors: Serotonin (5-HT) can induce itch through various receptors, with the 5-HT7 receptor being a key player that signals through TRPA1.[10][11][12]
-
Opioid Receptors: The endogenous opioid system, particularly the mu- and kappa-opioid receptors, can modulate itch signaling. Activation of mu-opioid receptors can induce itch, while activation of kappa-opioid receptors can have an anti-pruritic effect.[13][14][15]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to investigate IL-31 receptor signaling.
Western Blot for Phosphorylated Proteins (STAT, MAPK, Akt)
This protocol describes the detection of phosphorylated signaling proteins by Western blot, a fundamental technique for studying signal transduction.
1. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and stimulate with IL-31 for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like β-actin or GAPDH.
-
Quantify band intensities using densitometry software.
Intracellular Flow Cytometry for STAT Phosphorylation
This method allows for the quantification of phosphorylated STAT proteins at the single-cell level.
1. Cell Stimulation and Fixation:
-
Stimulate cells with IL-31 for the desired time.
-
Fix the cells immediately with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.
2. Permeabilization and Staining:
-
Permeabilize the fixed cells with a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) to allow antibodies to enter the cell.
-
Incubate the cells with a fluorescently-labeled primary antibody specific for the phosphorylated STAT protein of interest.
3. Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibody.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to determine the percentage of positive cells and the mean fluorescence intensity, which corresponds to the level of phosphorylation.
Luciferase Reporter Assay for STAT3 Activation
This assay measures the transcriptional activity of STAT3 as a readout of its activation.
1. Cell Transfection:
-
Co-transfect cells with a reporter plasmid containing a STAT3-responsive promoter driving the expression of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Cell Stimulation and Lysis:
-
Stimulate the transfected cells with IL-31.
-
Lyse the cells and measure the luciferase activity of both the reporter and control plasmids using a luminometer.
3. Data Analysis:
-
Normalize the reporter luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number. The resulting ratio reflects the level of STAT3 transcriptional activity.
References
- 1. Interleukin (IL)-31 activates signal transducer and activator of transcription (STAT)-1, STAT-5 and extracellular signal-regulated kinase 1/2 and down-regulates IL-12p40 production in activated human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Ion Channel TRPA1 Is Required for Chronic Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P and neurokinin 1 receptor are new targets for the treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the ion channel, TRPA1, in itch transduction in the mammalian peripheral nervous system. [escholarship.org]
- 7. TRPV1 and TRPA1 Channels Are Both Involved Downstream of Histamine-Induced Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of Substance P and Its Receptor Neurokinin 1 in Chronic Prurigo: A Randomized, Proof-of-Concept, Controlled Trial with Topical Aprepitant | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 10. HTR7 mediates serotonergic acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and cellular mechanisms that initiate pain and itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Descending Control of Itch Transmission by the Serotonergic System via 5-HT1A-Facilitated GRP-GRPR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 14. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating IL-31 as a Biomarker for Atopic Dermatitis Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by intense pruritus (itching) and eczematous lesions. The quest for objective biomarkers to assess disease severity and monitor treatment response is a critical area of research. Interleukin-31 (IL-31), a cytokine implicated in pruritus and inflammation, has emerged as a promising candidate. This guide provides a comprehensive comparison of IL-in 31 relation to other potential biomarkers, supported by experimental data and detailed methodologies, to aid in the validation and understanding of its role in AD.
IL-31 and its Signaling Pathway in Atopic Dermatitis
Interleukin-31 is a T-cell-derived cytokine that plays a significant role in the pathophysiology of atopic dermatitis, particularly in the sensation of itch.[1][2][3] IL-31 is primarily produced by T helper 2 (Th2) cells.[4][5] Its biological effects are mediated through a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[3][6][7] This receptor is expressed on various cells, including keratinocytes, eosinophils, and small-diameter sensory neurons.[1][2]
Upon binding to its receptor, IL-31 activates several intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways.[1][7][8] Activation of these pathways in sensory neurons is thought to be a key mechanism through which IL-31 induces the sensation of itch.[1] In keratinocytes, IL-31 signaling can impair skin barrier function by reducing the expression of proteins like filaggrin.[5]
Quantitative Analysis: IL-31 Levels in Atopic Dermatitis
Numerous studies have investigated the correlation between serum IL-31 levels and the severity of atopic dermatitis, often measured using the SCORing Atopic Dermatitis (SCORAD) index. The findings, however, have been inconsistent, highlighting the need for further validation.
| Study Cohort | Key Findings | Correlation with SCORAD | Reference |
| Adults with AD | Serum IL-31 levels were significantly higher in AD patients compared to healthy controls. | Significant positive correlation. | [6][9] |
| Children with AD | Serum IL-31 levels were significantly elevated in children with AD versus healthy controls. | Significant positive correlation. | [10][11][12] |
| Children with AD | Significantly higher serum IL-31 in AD children compared to healthy children. | No statistically significant correlation. | [3][13] |
| Adults and Children with AD | Serum levels of IL-31 were significantly elevated in AD patients compared with controls. | No correlation observed. | [14][15] |
| Meta-analysis | Serum IL-31 levels were higher in AD patients than in healthy controls, and levels were higher in severe AD. | Positive correlation between serum IL-31 levels and severity of pruritus. | [16] |
Comparison with Alternative Biomarkers
While IL-31 is a key cytokine associated with pruritus, other biomarkers are also under investigation for their utility in assessing AD severity.
| Biomarker | Rationale | Correlation with AD Severity | Reference |
| TARC/CCL17 | A Th2-associated chemokine involved in recruiting T cells to inflamed skin. | Strong positive correlation; considered one of the most reliable biomarkers for AD severity. | [17][18] |
| MDC/CCL22 | Another Th2-associated chemokine. | Correlates with AD severity. | [18] |
| Periostin | A matricellular protein induced by IL-13, involved in Th2 inflammation. | Correlates with disease severity. | [18] |
| IL-13 | A key Th2 cytokine that drives many aspects of AD pathology. | Levels are elevated and correlate with severity. | [18][19] |
| IL-22 | A cytokine involved in epidermal hyperplasia and altered keratinocyte differentiation. | Levels are elevated and correlate with severity. | [18] |
| TSLP | An epithelial-derived cytokine that promotes Th2 responses. | Serum levels are significantly elevated in AD patients. | [14][15] |
| IL-33 | An alarmin released by keratinocytes that can initiate Th2 inflammation. | Serum levels are significantly elevated in AD patients. | [14][15] |
Experimental Protocols
Measurement of Serum IL-31 Levels
A common method for quantifying serum IL-31 is the enzyme-linked immunosorbent assay (ELISA).
Detailed Methodology:
-
Coating: Microplate wells are coated with a capture antibody specific for human IL-31 and incubated overnight.
-
Washing and Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Addition: Patient serum samples and a series of known IL-31 standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody that also binds to IL-31 is added.
-
Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a substrate solution is added, which is converted by HRP into a colored product.
-
Measurement: The reaction is stopped, and the optical density is measured using a microplate reader. The concentration of IL-31 in the patient samples is determined by comparing their absorbance to the standard curve.[3][6]
Assessment of Atopic Dermatitis Severity: The SCORAD Index
The SCORAD (SCORing Atopic Dermatitis) index is a clinical tool used to assess the severity of AD.[20] It combines objective measures of the extent and intensity of the disease with subjective symptoms.[21][22]
Calculation of the SCORAD Index:
The final score is calculated using the following formula: A/5 + 7B/2 + C [21][22][23]
-
A: Extent of Disease (0-100)
-
The percentage of affected body surface area is estimated using the "rule of nines."[20]
-
-
B: Intensity of Disease (0-18)
-
C: Subjective Symptoms (0-20)
Interpretation of SCORAD Score:
-
Mild AD: < 25
-
Moderate AD: 25-50
-
Severe AD: > 50[23]
Conclusion and Future Directions
The validation of IL-31 as a robust biomarker for atopic dermatitis severity is an ongoing area of investigation. While many studies demonstrate elevated levels of IL-31 in AD patients and some show a correlation with disease severity, the lack of consistent findings suggests that IL-31 may be more indicative of the pruritic component of the disease rather than the overall inflammatory burden.[18] The development of therapies targeting the IL-31 pathway, such as the anti-IL-31RA antibody nemolizumab, has shown promise in reducing pruritus and improving skin lesions in AD patients, further validating the importance of this cytokine in the disease.[4][5][8][24]
For drug development professionals, IL-31 remains a critical target for alleviating the burdensome symptom of itch in atopic dermatitis. For researchers and scientists, further studies are needed to understand the discrepancies in the correlation between serum IL-31 and AD severity. This may involve stratifying patients based on clinical phenotypes or exploring the utility of measuring IL-31 in the skin rather than serum. Comparing IL-31 with a panel of other biomarkers, such as TARC/CCL17, may provide a more comprehensive and reliable assessment of atopic dermatitis severity.
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin-31 pathway and its role in atopic dermatitis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between serum interleukin-31 level and the severity of disease in children with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-31 and interleukin-31 receptor: New therapeutic targets for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IL-31 Serum Protein and Tissue mRNA Levels in Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-31/33 Axis in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockage of the IL-31 Pathway as a Potential Target Therapy for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. IL-31 significantly correlates with disease activity and Th2 cytokine levels in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation between Serum Interleukin-31 Level and the Severity of Atopic Dermatitis in Children [ejhm.journals.ekb.eg]
- 12. Correlation of serum interleukin-31 with pruritus and blood eosinophil markers in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correlation between serum interleukin-31 level and the severity of disease in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.regionh.dk [research.regionh.dk]
- 15. TSLP, IL-31, IL-33 and sST2 are new biomarkers in endophenotypic profiling of adult and childhood atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum interleukin-31 level and pruritus in atopic dermatitis: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Potential biomarkers of atopic dermatitis [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Biomarkers in Atopic Dermatitis in Children: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SCORAD - Wikipedia [en.wikipedia.org]
- 21. karger.com [karger.com]
- 22. Practical issues on interpretation of scoring atopic dermatitis: the SCORAD index, objective SCORAD and the three-item severity score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medrxiv.org [medrxiv.org]
- 24. Blockage of the IL-31 Pathway as a Potential Target Therapy for Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IL-31 and JAK Inhibitors for the Treatment of Pruritus
For Researchers, Scientists, and Drug Development Professionals
Chronic pruritus, or itch, is a debilitating symptom of numerous dermatological conditions, including atopic dermatitis (AD) and prurigo nodularis (PN). It significantly impairs quality of life, leading to sleep disturbances, anxiety, and depression.[1] The quest for effective anti-pruritic therapies has led to the development of targeted treatments. This guide provides a comparative study of two prominent classes of these therapies: Interleukin-31 (IL-31) inhibitors and Janus kinase (JAK) inhibitors, presenting key experimental data, methodologies, and the underlying signaling pathways.
Mechanism of Action: Targeting the Itch Signal
Understanding the molecular pathways that drive pruritus is crucial for developing targeted therapies. Both IL-31 and JAK inhibitors intervene in the signaling cascade that leads to the sensation of itch, but at different points.
Interleukin-31 (IL-31) Pathway
IL-31 is a cytokine produced primarily by T helper 2 (Th2) cells and is often referred to as a key "itch cytokine".[2][3] It plays a direct role in inducing the sensation of pruritus. The signaling process is as follows:
-
Binding: IL-31 binds to a heterodimeric receptor complex on the surface of sensory neurons. This complex consists of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ).[3][4]
-
Activation: This binding activates the downstream Janus kinase 1 (JAK1) and JAK2 enzymes.[4]
-
Signal Transduction: The activated JAKs then phosphorylate and activate the STAT3 (Signal Transducer and Activator of Transcription 3) protein.[3][4]
-
Neuronal Stimulation: Activated STAT3 ultimately leads to the stimulation of sensory nerves, transmitting the itch signal to the brain.[2][3]
IL-31 inhibitors, such as the monoclonal antibody nemolizumab, work by blocking this pathway, typically by binding to the IL-31RA subunit and preventing IL-31 from activating its receptor.[4][5]
Janus Kinase (JAK) / STAT Pathway
The JAK-STAT pathway is a crucial signaling hub for numerous cytokines involved in inflammation and pruritus, not limited to IL-31.[6][7] Cytokines such as IL-4, IL-5, IL-13, and thymic stromal lymphopoietin (TSLP) all utilize this pathway to exert their effects.[6][8] This makes the JAK-STAT pathway a broader therapeutic target.
-
Cytokine Binding: Various cytokines bind to their specific receptor complexes on immune and other cells.
-
JAK Activation: This binding brings the associated JAK proteins (JAK1, JAK2, JAK3, TYK2) into close proximity, allowing them to phosphorylate and activate each other.[8]
-
STAT Recruitment and Phosphorylation: Activated JAKs then recruit and phosphorylate STAT proteins.
-
Gene Expression: The phosphorylated STATs form dimers, translocate to the nucleus, and bind to DNA to regulate the expression of genes involved in inflammation and pruritus.[9]
JAK inhibitors (e.g., abrocitinib, upadacitinib, ruxolitinib) are small molecules that enter the cell and block the activity of one or more JAK enzymes, thereby inhibiting the signaling of multiple pruritus- and inflammation-related cytokines simultaneously.[7][9]
Experimental Protocols for Pruritus Assessment
Because pruritus is a subjective symptom, its assessment in clinical trials relies heavily on Patient-Reported Outcomes (PROs).[10][11] A standardized methodology is crucial for generating high-quality, comparable data.[12][13]
Key Assessment Tools:
-
Numerical Rating Scale (NRS): The most common tool, where patients rate the intensity of their itch on a scale of 0 ("no itch") to 10 ("worst imaginable itch"). The Peak Pruritus NRS (PP-NRS), which asks for the most intense itch over the last 24 hours, is frequently used.[14][15]
-
Visual Analogue Scale (VAS): A continuous line between two endpoints (e.g., "no itch" and "worst imaginable itch"), where patients mark their itch intensity.[10]
-
Investigator's Global Assessment (IGA): A scale used by clinicians to rate the overall severity of the skin disease, often on a 5-point scale from clear (0) to very severe (4).
-
Eczema Area and Severity Index (EASI): A tool used by clinicians to assess the extent and severity of atopic dermatitis.[16]
-
Quality of Life Questionnaires: Instruments like the Dermatology Life Quality Index (DLQI) are used to measure the impact of the skin condition on a patient's life.[17]
Primary Efficacy Endpoint: A common primary endpoint in pruritus trials is the proportion of patients achieving a ≥4-point improvement from baseline on the PP-NRS.[14] This is considered a clinically meaningful reduction in itch.[16]
Comparative Efficacy Data
Clinical trials have demonstrated the efficacy of both IL-31 and JAK inhibitors in reducing pruritus. The data below is summarized from various Phase 2 and 3 studies and network meta-analyses.
Table 1: Efficacy of IL-31 Inhibitors in Pruritus Reduction
| Drug (Target) | Disease | Key Efficacy Endpoint | Result | Citation(s) |
|---|---|---|---|---|
| Nemolizumab (IL-31RA) | Prurigo Nodularis | % of patients with ≥4-point PP-NRS reduction at Week 16 | 58.4% vs. 17.5% for placebo | [18] |
| Nemolizumab (IL-31RA) | Atopic Dermatitis | % change in pruritus VAS at Week 12 | -42.8% vs. -21.4% for placebo | [4] |
| Vixarelimab (OSMRβ) | Prurigo Nodularis | % reduction in weekly average Worst Itch NRS at Week 8 | Met primary endpoint vs. placebo (specific % not stated) |[2] |
Table 2: Efficacy of JAK Inhibitors in Pruritus Reduction
| Drug (Target) | Disease | Key Efficacy Endpoint | Result | Citation(s) |
|---|---|---|---|---|
| Upadacitinib 30mg (JAK1) | Atopic Dermatitis | % of patients with ≥4-point PP-NRS reduction at Week 16 | Ranked highest among targeted therapies in meta-analysis | [1][14][19] |
| Abrocitinib 200mg (JAK1) | Atopic Dermatitis | % of patients with ≥4-point PP-NRS reduction at Week 12 | ~57.2% vs. ~15.3% for placebo (ranked 2nd in meta-analysis) | [14][20] |
| Abrocitinib 200mg (JAK1) | Prurigo Nodularis | % decrease in PP-NRS at Week 12 | 78.3% decrease from baseline | [21] |
| Ruxolitinib 1.5% Cream (JAK1/2) | Atopic Dermatitis | % of patients with ≥4-point itch NRS reduction at Week 8 | 51.5% vs. 15.8% for vehicle | [16][22] |
| Povorcitinib 75mg (JAK1) | Prurigo Nodularis | % of patients with ≥4-point Itch-NRS reduction at Week 16 | 56.8% vs. 8.1% for placebo |[18] |
Discussion and Comparative Insights
Specificity vs. Breadth of Action:
-
IL-31 inhibitors offer a highly targeted approach. By specifically blocking the IL-31 pathway, they directly inhibit a primary driver of itch with potentially fewer off-target effects. This makes them a compelling option for pruritus-dominant conditions where IL-31 is a known key mediator.[2][4]
-
JAK inhibitors provide a broader mechanism of action, inhibiting signaling from multiple cytokines involved in both pruritus and inflammation (e.g., IL-4, IL-13, IL-31).[8][9] This can be advantageous in complex diseases like atopic dermatitis where multiple pathways contribute to the pathology.[6]
Speed of Onset:
-
A significant advantage noted for JAK inhibitors is their rapid onset of action. Several studies report a clinically meaningful reduction in itch within hours to days of starting treatment.[9][16][22] For instance, topical ruxolitinib showed a statistically significant itch reduction within approximately 12 hours of the first application.[22] Oral abrocitinib also led to rapid improvement within one week in patients with prurigo nodularis.[23] Nemolizumab has also demonstrated a response time similar to JAK inhibitors in some cases.[24]
Efficacy:
-
Network meta-analyses comparing multiple targeted systemic therapies for pruritus in atopic dermatitis have consistently found that the JAK inhibitor upadacitinib (30 mg) demonstrates the highest response rate for itch reduction at primary endpoints (Week 12 or 16).[1][14][19] Abrocitinib (200 mg) also ranks very highly.[14]
-
A retrospective analysis directly comparing JAK1 inhibitors to anti-IL-13 antibodies found that JAK1 inhibitors showed superior antipruritic effects at 3 months, an effect attributed to the inhibition of the IL-31 pathway.[25][26]
-
However, IL-31 inhibitors like nemolizumab show marked efficacy, particularly in challenging cases. A real-world case series demonstrated that nemolizumab was highly effective for patients with treatment-resistant chronic pruritus who had previously failed other advanced systemic agents, including JAK inhibitors.[24]
Both IL-31 inhibitors and JAK inhibitors represent significant advances in the management of chronic pruritus.
-
IL-31 inhibitors validate the importance of a specific cytokine in pruritus and offer a targeted therapy with a potentially favorable safety profile due to their specificity. Future research could focus on identifying patient populations with the highest IL-31 expression to maximize therapeutic benefit.
-
JAK inhibitors have set a high bar for efficacy and speed of onset due to their broad cytokine inhibition. The development of next-generation JAK inhibitors with greater selectivity for specific JAK enzymes may help to refine the balance between broad efficacy and potential off-target safety concerns.
The choice between these two strategies depends on the specific disease pathophysiology, the need for broad anti-inflammatory effects versus targeted anti-pruritic action, and the desired speed of relief. Head-to-head clinical trials are needed for a more definitive comparison, but current evidence suggests that both classes are powerful tools in the armamentarium against chronic pruritus.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Interleukin-31 as a Clinical Target for Pruritus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 9. eadv.org [eadv.org]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. Itch Measuring Instruments - Pruritus Symposium [pruritussymposium.de]
- 12. Challenges in Clinical Research and Care in Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pruritus assessment in clinical trials: consensus recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Ruxolitinib cream for atopic dermatitis is in regulatory home stretch | MDedge [mdedge.com]
- 17. Ruxolitinib Cream Monotherapy Improved Symptoms and Quality of Life in Adults and Adolescents with Mild-to-Moderate Atopic Dermatitis: Patient-Reported Outcomes from Two Phase III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Upadacitinib Leads in Reducing Pruritus in Moderate-To-Severe Atopic Dermatitis: Study | eMediNexus [emedinexus.com]
- 20. Comparative Efficacy and Safety of Monoclonal Antibodies and Janus Kinase Inhibitors in Moderate-to-severe Atopic Dermatitis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and Safety of Abrocitinib in Prurigo Nodularis and Chronic Pruritus of Unknown Origin: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid pruritus reduction with ruxolitinib cream treatment in patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dermatologytimes.com [dermatologytimes.com]
- 24. jcadonline.com [jcadonline.com]
- 25. Comparative short-term efficacy of Janus kinase 1 inhibitors and anti-interleukin-13 antibodies in atopic dermatitis: a retrospective cohort analysis based on real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JAK1 Inhibitors Show Superior Antipruritic Effects Over IL-13 Antibodies in Atopic Dermatitis [trial.medpath.com]
A Cross-Species Comparative Guide to Interleukin-31 Function and Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of Interleukin-31 (IL-31) function and its interaction with its receptor complex, focusing on human, mouse, and canine orthologs. IL-31, a key cytokine implicated in pruritus and inflammatory skin conditions such as atopic dermatitis, exhibits notable species-specific differences in its biological activity and receptor engagement. Understanding these variations is crucial for the translation of preclinical research to clinical applications in both human and veterinary medicine.
Quantitative Comparison of IL-31 Receptor Binding and Signaling Potency
The following tables summarize the available quantitative data for IL-31 receptor binding affinities and signaling potency across human, canine, and mouse species. Gaps in the available literature are noted as "Data not available."
Table 1: IL-31 Receptor Binding Affinities (KD)
| Species | Ligand | Receptor Subunit | Binding Affinity (KD) | Citation |
| Human | Human IL-31 | IL-31RA | 125.61 nM | |
| Human IL-31 | OSMRβ | Data not available | ||
| Canine | Canine IL-31 | IL-31RA | Weaker than to OSMRβ | [1] |
| Canine IL-31 | Soluble OSMRβ | 3.59 x 10⁻⁸ M | [1] | |
| Mouse | Mouse IL-31 | IL-31RA | Data not available | |
| Mouse IL-31 | OSMRβ | Data not available |
Note: While a specific KD value for canine IL-31 to IL-31RA is not provided in the searched literature, studies indicate a greater than tenfold higher affinity of canine IL-31 for OSMRβ compared to IL-31RA[1]. In contrast, human IL-31 is reported to bind with a stronger affinity to IL-31RA than to OSMRβ[1].
Table 2: IL-31 Signaling Potency (EC50) for STAT3 Phosphorylation
| Species | Cell Line | EC50 | Citation |
| Human | Various | Data not available | |
| Canine | DH82 (Canine macrophage-like cell line) | 53.2 ng/mL | [2] |
| Mouse | Various | Data not available |
Note: While specific EC50 values for human and mouse IL-31-induced STAT3 phosphorylation were not found in the provided search results, dose-dependent phosphorylation of STAT3 has been demonstrated in various human and mouse cell lines upon stimulation with their respective IL-31 orthologs. For canine IL-31, a clear dose-dependent induction of STAT3 phosphorylation has been quantified[2].
IL-31 Signaling Pathway
Interleukin-31 signals through a heterodimeric receptor complex composed of IL-31 receptor A (IL-31RA) and oncostatin M receptor beta (OSMRβ). The binding of IL-31 to this complex initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Caption: IL-31 signaling cascade initiated by receptor binding.
Upon ligand binding, JAK1 and JAK2, associated with the intracellular domains of IL-31RA and OSMRβ respectively, become activated and phosphorylate downstream STAT proteins, primarily STAT3 and to a lesser extent STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and pruritus.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of IL-31 function and receptor binding. Below are outlines of key experimental protocols.
Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD), association (ka), and dissociation (kd) rates of IL-31 to its receptor subunits.
Methodology:
-
Immobilization of Receptor:
-
Recombinant extracellular domains of IL-31RA or OSMRβ are immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The receptor protein is injected over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
-
Analyte Injection (IL-31):
-
A series of dilutions of recombinant IL-31 in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface at a constant flow rate.
-
Association is monitored in real-time by measuring the change in resonance units (RU).
-
-
Dissociation:
-
Following the injection of IL-31, running buffer is flowed over the chip, and the dissociation of the IL-31 from the receptor is monitored.
-
-
Regeneration:
-
The sensor surface is regenerated between different IL-31 concentrations using a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove any remaining bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the ka, kd, and KD values.
-
Cellular Functional Assay: STAT3 Phosphorylation
Objective: To quantify the potency of IL-31 in inducing downstream signaling in a cellular context.
Methodology:
-
Cell Culture and Stimulation:
-
A cell line endogenously or recombinantly expressing the IL-31 receptor complex (e.g., human keratinocytes, canine DH82 cells, or transfected Ba/F3 cells) is cultured to an appropriate confluency.
-
Cells are serum-starved for a defined period (e.g., 4-24 hours) to reduce basal signaling.
-
Cells are then stimulated with a range of concentrations of recombinant IL-31 for a short duration (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Following stimulation, the cell culture medium is removed, and cells are lysed on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of Phosphorylated STAT3:
-
The concentration of phosphorylated STAT3 (pSTAT3) and total STAT3 in the cell lysates is determined using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., Luminex).
-
Alternatively, Western blotting can be used for a semi-quantitative analysis.
-
-
Data Analysis:
-
The ratio of pSTAT3 to total STAT3 is calculated for each IL-31 concentration.
-
The data is then plotted against the log of the IL-31 concentration, and a four-parameter logistic regression is used to determine the EC50 value.
-
In Vivo Functional Assay: IL-31-Induced Pruritus Model
Objective: To assess the in vivo pruritic effects of IL-31 and to evaluate the efficacy of potential anti-pruritic therapeutics.
Methodology:
-
Animal Models:
-
Mouse: Male BALB/c or C57BL/6 mice are commonly used.
-
Dog: Purpose-bred Beagle dogs are often utilized.
-
-
Acclimation and Housing:
-
Animals are individually housed and acclimated to the observation chambers for a set period before the experiment.
-
-
Administration of IL-31:
-
Recombinant species-specific IL-31 is administered via intradermal or subcutaneous injection at a defined site (e.g., the nape of the neck in mice, or the lateral thorax in dogs). A vehicle control (e.g., saline) is administered to a control group.
-
-
Behavioral Observation:
-
Immediately following injection, the animals are video-recorded for a specified duration (e.g., 1-4 hours).
-
The videos are subsequently scored by trained observers blinded to the treatment groups for pruritic behaviors (e.g., scratching, licking, biting at the injection site). The duration and frequency of these behaviors are quantified.
-
-
Evaluation of Antagonists:
-
To test a potential IL-31 antagonist, the compound is administered to a group of animals prior to the IL-31 challenge.
-
The reduction in pruritic behavior in the antagonist-treated group is compared to the vehicle-treated, IL-31 challenged group.
-
Experimental Workflow for a Novel IL-31 Antagonist
The development and evaluation of a novel IL-31 antagonist typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
References
Skin's Transcriptomic Response to IL-31 Pathway Activation Compared to Placebo
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic changes in skin in response to Interleukin-31 (IL-31) pathway activation versus a placebo. The data presented is primarily derived from a placebo-controlled study of nemolizumab, an IL-31 receptor A antagonist, in patients with prurigo nodularis, offering a clinically relevant model to understand the impact of IL-31 signaling on the skin transcriptome.[1][2][3] This analysis is supplemented with in-vitro data on IL-31's effects on human keratinocytes.
Executive Summary
Interleukin-31 is a key cytokine implicated in the pathogenesis of chronic inflammatory and pruritic skin diseases.[1][4] Its signaling cascade initiates a complex transcriptomic response in the skin, contributing to inflammation, epidermal remodeling, and the sensation of itch. This guide dissects these changes by comparing the gene expression profiles of skin with an active IL-31 pathway (placebo group) against skin where this pathway is inhibited. The findings highlight the central role of IL-31 in driving Th2 and Th17 inflammatory responses, altering keratinocyte differentiation, and upregulating genes associated with pruritus.
Data Presentation: Transcriptomic Changes
The following tables summarize the key differentially expressed genes (DEGs) and modulated pathways in the skin, comparing the effects of an active IL-31 signaling environment (as observed in the placebo group of the nemolizumab trial) with an environment where the IL-31 pathway is blocked.
Table 1: Key Differentially Expressed Genes in Skin with Active IL-31 Signaling vs. Placebo (IL-31 Pathway Inhibition)
| Gene Category | Genes Upregulated with Active IL-31 Signaling | Genes Downregulated with Active IL-31 Signaling |
| Th2 Inflammation | IL-13, CCL17, CCL22, TNFRSF4 (OX40) | - |
| Th17 Inflammation | IL-17A, CCL20, CXCL1 | - |
| Pruritus-Related | IL-31, TRPV3 | - |
| Epidermal Differentiation & Hyperplasia | KRT16, MKI67 | FLG2, PSORS1C2 |
| Innate Immunity | IL-1B, IL-8 | - |
| Dendritic Cell Markers | ITGAX (CD11c), FCER1A | - |
Data synthesized from a study on prurigo nodularis treated with the anti-IL-31R inhibitor nemolizumab versus placebo.[1][3]
Table 2: Significantly Modulated Signaling Pathways
| Pathway | Activation Status with IL-31 Signaling | Key Associated Genes |
| Th2 Cytokine Signaling | Upregulated | IL-13, STAT family |
| Th17 Cytokine Signaling | Upregulated | IL-17A, NF-kB signaling components |
| JAK-STAT Signaling | Upregulated | JAK1, JAK2, STAT1, STAT3, STAT5 |
| MAPK Signaling | Upregulated | ERK, p38, JNK |
| PI3K-Akt Signaling | Upregulated | PI3K, AKT |
Experimental Protocols
The methodologies outlined below are based on standard practices in comparative transcriptomic studies of the skin.
Skin Biopsy and RNA Extraction
-
Biopsy Collection: 4-6 mm full-thickness punch biopsies are obtained from lesional skin under local anesthesia.[5]
-
Sample Preservation: Biopsies are immediately snap-frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity.[6]
-
Tissue Homogenization: Frozen tissue is sectioned using a cryostat and homogenized in a lysis buffer, often using bead-based disruption to ensure complete cell lysis.[5][6]
-
RNA Isolation: Total RNA is extracted using a silica column-based system, which includes a DNase digestion step to remove contaminating genomic DNA.[5][6]
-
Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using fluorometric quantification, and RNA integrity is evaluated using microfluidic gel electrophoresis, with an RNA Integrity Number (RIN) of >7 being desirable for sequencing.[5]
RNA Sequencing and Bioinformatic Analysis
-
Library Preparation: An RNA sequencing library is prepared from the high-quality RNA. This typically involves poly(A) selection for mRNA enrichment, followed by cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: Reads are aligned to the human reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the IL-31 active (placebo) and IL-31 inhibited groups. A false discovery rate (FDR) < 0.05 and a fold change ≥ 2.0 are common thresholds.[7]
-
Pathway Analysis: Gene set enrichment analysis is conducted to identify biological pathways that are significantly enriched in the list of differentially expressed genes.
-
Mandatory Visualization
Experimental Workflow for Skin Transcriptomics.
IL-31 Signaling Pathway in Skin Cells.
References
- 1. Transcriptomic characterization of prurigo nodularis and the therapeutic response to nemolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic characterization of prurigo nodularis and the therapeutic response to nemolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Icmt-IN-31: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling Icmt-IN-31 are advised to adhere to stringent disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT).
This compound, identified by CAS number 1313603-15-4, requires careful management as a chemical waste product. The following procedures are based on standard laboratory safety practices and information derived from safety data sheets (SDS) for this compound.
Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps in the safe disposal of this compound. Personnel should always wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat.[1][2] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
Containers of this compound should be kept tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), must be classified as chemical waste.
-
This waste must be segregated from general laboratory trash and other waste streams.
2. Containerization:
-
Collect all this compound waste in a dedicated, leak-proof, and sealable container.[1] The container must be compatible with the chemical.
-
The container should be clearly labeled as "Hazardous Waste: this compound" and include the CAS number (1313603-15-4).
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Do not allow the chemical to enter drains or the environment.[1] Discharge into the environment must be avoided.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Adhered or collected material should be promptly placed in the designated hazardous waste container for disposal.[1]
4. Final Disposal:
-
The sealed and labeled waste container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.
-
Disposal must be in accordance with all applicable federal, state, and local laws and regulations.[1]
Key Chemical and Safety Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1313603-15-4[3] |
| Appearance | Solid (presumed) |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][2] |
| Handling | Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[1][2] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
